Boc-L-Ile-OH
Descripción
The exact mass of the compound Boc-L-isoleucine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884508 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-16-7 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Boc-L-Isoleucine: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-isoleucine) is a critical amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical research.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides stability and facilitates controlled, stepwise assembly of amino acids into complex peptide chains.[1][2] This guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of Boc-L-isoleucine, tailored for professionals in drug development and chemical research.
Core Chemical and Physical Properties
Boc-L-isoleucine is typically a white crystalline powder.[1][3] Its structural and physical characteristics are fundamental to its application in synthesis.
Table 1: Key Identifiers and Physical Properties of Boc-L-Isoleucine
| Property | Value | Reference |
| CAS Number | 13139-16-7 | [1][4][5] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][5][6] |
| Molecular Weight | 231.29 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 66-73 °C | [1][4][5][7] |
| Boiling Point | ~373.37 °C (estimated) | [4] |
| Purity | ≥ 98% | [1][5] |
Table 2: Solubility and Optical Activity of Boc-L-Isoleucine
| Property | Value | Conditions | Reference |
| Solubility | Insoluble | Water | [4][8] |
| Soluble | Methanol, Acetic Acid | [4][8][9] | |
| Slightly Soluble | DMSO | [4] | |
| Optical Rotation | [α]D²⁰ = +4 ± 2° | c=2 in Methanol | [1][3] |
| [α]D²⁰ = +2.7° | c=2 in Acetic Acid | [4][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Boc-L-isoleucine.
Table 3: NMR and IR Spectroscopic Data for Boc-L-Isoleucine
| Spectrum | Parameters | Peaks (δ in ppm for NMR, cm⁻¹ for IR) | Reference |
| ¹H NMR | 500 MHz, CDCl₃ | δ: 5.02 (d, 1H), 4.30 (dd, 1H), 1.83-1.99 (m, 1H), 1.46 (s, 9H), 1.15-1.54 (m, 2H), 0.98 (d, 3H), 0.94 (t, 3H) | [4] |
| ¹³C NMR | 125 MHz, CDCl₃ | δ: 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8 | [4] |
| IR | KBr Wafer | 3292, 2967, 2880, 1713 (C=O, acid), 1661 (C=O, carbamate), 1504, 1368, 1159 | [4][6] |
Experimental Protocols
The following sections detail common experimental methodologies involving Boc-L-isoleucine.
Synthesis of Boc-L-Isoleucine
The standard procedure for N-terminal protection of L-isoleucine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Methodology:
-
Dissolution: L-isoleucine (1.0 equiv) is dissolved in a 1 M sodium hydroxide (NaOH) solution and cooled in an ice bath.[4]
-
Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dioxane is added slowly to the cooled amino acid solution.[4]
-
Reaction: The mixture is stirred at ambient temperature for approximately 24 hours to ensure complete reaction.[4]
-
Workup: The pH of the solution is adjusted to ~10 with 1 M NaOH. The mixture is washed with ether to remove unreacted Boc₂O and other non-polar impurities.[4]
-
Acidification & Extraction: The aqueous phase is then acidified to pH 2 with 1 M hydrochloric acid (HCl), leading to the precipitation or oiling out of the product. The Boc-L-isoleucine is subsequently extracted using ethyl acetate.[4]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the final product.[4]
Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
Boc-L-isoleucine is a cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[10][11] This methodology involves the stepwise addition of N-terminally Boc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Workflow for a Single Coupling Cycle:
-
Resin Preparation: The synthesis begins with the C-terminal amino acid attached to a suitable resin (e.g., Merrifield or PAM resin).[12]
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][12] This exposes a free amine at the N-terminus, which exists as a TFA salt.[13]
-
Neutralization: The protonated amine is neutralized to the free amine by washing with a hindered base, most commonly diisopropylethylamine (DIEA), in a solvent like DCM or DMF.[13] In situ neutralization protocols, where neutralization occurs simultaneously with coupling, are also widely used to improve efficiency.[14]
-
Amino Acid Activation & Coupling: The incoming Boc-L-isoleucine's carboxyl group is activated using a coupling reagent such as HBTU or HATU.[10] The activated amino acid is then added to the resin, where it couples with the free amine of the peptide chain, forming a new peptide bond.[]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle of deprotection and coupling.[]
This cycle is repeated until the desired peptide sequence is assembled.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]
- 8. BOC-L-Isoleucine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. N-Boc-L-isoleucine, 98+% | Fisher Scientific [fishersci.ca]
- 10. peptide.com [peptide.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
physical properties of N-Boc-L-isoleucine
An In-Depth Technical Guide to the Physical Properties of N-Boc-L-isoleucine
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of relevant workflows.
Core Physical and Chemical Properties
N-Boc-L-isoleucine, chemically known as (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid, is a derivative of the essential amino acid L-isoleucine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a crucial building block in solid-phase peptide synthesis.[3][4][5] Its physical properties are fundamental to its handling, storage, and reactivity in synthetic applications.
Quantitative Data Summary
The following table summarizes the key compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][4][5] |
| Molecular Weight | 231.29 g/mol | [1][6][7] |
| Appearance | White to off-white or pale cream crystalline powder, crystals, or lumps. | [1][2][4][8][9] |
| Melting Point | 66-73 °C (range varies slightly by source) | [1][4][6][8][10][11] |
| Optical Rotation | [α]²⁰/D +2.4° to +4° (c=2 in acetic acid or methanol) | [1][4][8][10][11][12] |
| Solubility | Soluble in methanol, acetic acid, and DMSO (slightly). Insoluble in water. | [3][5][6][9][10] |
| pKa | 4.03 ± 0.22 (Predicted) | [10] |
Experimental Protocols
Detailed methodologies for determining the key are outlined below. These are generalized protocols standardly used in organic chemistry laboratories.
Determination of Melting Point
The melting point is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline N-Boc-L-isoleucine is placed in a capillary tube, sealed at one end, and packed to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
Determination of Specific Optical Rotation
Optical rotation confirms the enantiomeric purity of the chiral compound.
Methodology:
-
Solution Preparation: A solution of N-Boc-L-isoleucine is prepared by accurately weighing a sample (e.g., 200 mg) and dissolving it in a precise volume (e.g., 10 mL) of a specified solvent (e.g., acetic acid or methanol) in a volumetric flask. The concentration (c) is expressed in g/100mL.
-
Apparatus: A polarimeter is used, and the sodium D-line (589 nm) is the standard light source. The instrument is calibrated with a solvent blank.
-
Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter. The observed angle of rotation (α) is measured.
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) The temperature and wavelength used are reported with the result.
Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.
Methodology:
-
Sample and Solvent Preparation: A small, measured amount of N-Boc-L-isoleucine (e.g., 25 mg) is placed into a test tube.[13]
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[13][14]
-
Mixing: The mixture is stirred or shaken vigorously for a set period, typically 60 seconds.[14]
-
Observation: The sample is observed to determine if it has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[14]
-
Testing Different Solvents: This procedure is repeated with a range of solvents, including water, methanol, acetic acid, and others as required, to build a solubility profile.
Signaling Pathways and Experimental Workflows
N-Boc-L-isoleucine is primarily a synthetic intermediate and is not known to be directly involved in biological signaling pathways in its protected form. Its utility lies in the synthesis of peptides that may have roles in such pathways.
Below are graphical representations of a general workflow for characterizing a chemical compound and the synthesis of N-Boc-L-isoleucine.
Caption: Workflow for Physical Property Characterization.
Caption: General Synthesis Workflow.[9][15]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. N-Boc-L-isoleucine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 13139-16-7: tert-Butoxycarbonyl-L-isoleucine [cymitquimica.com]
- 6. N-Boc-L-isoleucine, 98+% | Fisher Scientific [fishersci.ca]
- 7. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(tert-Butoxycarbonyl)-L-isoleucine 13139-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 10. BOC-L-Isoleucine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Boc-Ile-OH ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. BOC-L-Isoleucine synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a critical amino acid derivative in synthetic chemistry. The document details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and application, particularly in the realm of peptide synthesis. This guide is intended to be a valuable resource for professionals in drug development and chemical research.
Core Properties of this compound
This compound is a white to off-white crystalline powder.[1][2] It is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection strategy is fundamental in peptide synthesis, preventing unwanted reactions of the amino group during the formation of peptide bonds.[2][3]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₁NO₄ | [4] |
| Molecular Weight | 231.29 g/mol | [4] |
| CAS Number | 13139-16-7 | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 66-69 °C | [1] |
| Optical Rotation [α]20/D | +2.7° (c=2, acetic acid) | [1] |
| Solubility | Soluble in methanol, DMSO, and acetic acid. Insoluble in water. | [1] |
| pKa | 4.03 ± 0.22 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following table summarizes key spectral data.
| Spectroscopic Method | Key Data Points | References |
| ¹H NMR (500 MHz, CDCl₃) | δ: 0.94 (t, J = 7.3 Hz, 3H), 0.98 (d, J = 7.0 Hz, 3H), 1.15-1.29 (m, 1H), 1.46 (s, 9H), 1.46-1.54 (m, 1H), 1.83-1.99 (m, 1H), 4.30 (dd, J = 8.9, 4.6 Hz, 1H), 5.02 (d, J = 8.9 Hz, 1H) | [1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 11.8, 15.7, 25.0, 28.5, 37.9, 58.0, 80.2, 155.9, 177.2 | [1] |
| Infrared (IR) (cm⁻¹) | 3292, 2967, 2934, 2880, 1713, 1661, 1504, 1465, 1394, 1368, 1242, 1159 | [1] |
| Mass Spectrometry (HRMS-ESI) | m/z: [M-H]⁻ calculated for C₁₁H₂₀NO₄ 230.13868, found 230.13926 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis are provided below.
Synthesis of this compound
This protocol describes a common method for the N-protection of L-isoleucine.
Materials:
-
L-isoleucine
-
1 M Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-isoleucine (1.0 equiv) in 1 M NaOH solution and cool the mixture in an ice bath.[4]
-
Slowly add a solution of Di-tert-butyl dicarbonate (1.2 equiv) in dioxane.[4]
-
Stir the reaction mixture at ambient temperature for 24 hours.[4]
-
Adjust the pH of the solution to 10 with 1 M NaOH and perform a phase separation with ether.[4]
-
Acidify the aqueous phase to pH 2 with 1 M HCl and extract with ethyl acetate.[4]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure to yield this compound. A typical yield is around 95%.[4]
Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl strategy in SPPS. The following is a generalized workflow for a single coupling cycle.
Materials and Reagents:
-
Resin (e.g., Merrifield or PAM resin)
-
Boc-protected amino acids (e.g., this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
General SPPS Cycle:
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 50%).[5]
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine. In modern protocols, this is often done in situ during the coupling step by adding a base like DIEA to the coupling mixture.[6][7]
-
Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent (like HBTU or HATU) and added to the resin to form the new peptide bond.[6]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts before the next cycle begins.[6]
This cycle is repeated until the desired peptide sequence is assembled.
Applications in Research and Drug Development
This compound is a fundamental building block in the chemical synthesis of peptides.[3] Its applications are widespread in:
-
Peptide Synthesis: It is a key component for introducing isoleucine residues into peptide chains during solid-phase and solution-phase synthesis.[2][3] The Boc protecting group's acid lability allows for selective deprotection without affecting many common side-chain protecting groups.[8]
-
Drug Development: Synthetic peptides and peptidomimetics are a significant class of therapeutics. This compound is used in the synthesis of peptide-based drug candidates for various diseases.[3][7]
-
Biotechnology and Medicinal Chemistry: It is used to create modified proteins and enzyme inhibitors, aiding in the study of protein structure and function.[3]
Conclusion
This compound is an indispensable reagent for researchers and professionals in the fields of peptide chemistry, drug discovery, and biotechnology. Its well-defined properties and established synthetic protocols, particularly the robust Boc-SPPS methodology, enable the precise and efficient construction of complex peptide molecules. This guide serves as a foundational resource, providing the essential data and procedural knowledge required for the effective utilization of this compound in a laboratory setting.
References
- 1. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 4. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
An In-depth Technical Guide to the Synthesis of Boc-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-isoleucine), a critical reagent in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group is essential for selectively masking the amino group of L-isoleucine, preventing unwanted side reactions during peptide chain elongation.[1][2][] This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic insights.
Core Synthesis Strategy: N-tert-Butoxycarbonylation
The primary method for synthesizing Boc-L-isoleucine involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][5] This reaction is a nucleophilic acyl substitution where the amino group of L-isoleucine attacks one of the carbonyl carbons of the Boc anhydride.[6][7][8] The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of Boc-L-isoleucine and related N-Boc protected amino acids.
Table 1: Reaction Conditions and Yields for the Synthesis of Boc-L-Isoleucine
| Starting Material | Reagents | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| L-Isoleucine | Di-tert-butyl dicarbonate | Dioxane/Water | 1 M NaOH | 24 hours | Ambient | 95 | [5] |
| L-Isoleucine Methyl Ester | Di-tert-butyl dicarbonate | Methylene Chloride | Triethylamine | Overnight | 0 to RT | 93 (ester) | [9] |
| L-Phenylalanine | Di-tert-butyl dicarbonate | Dioxane/Water | Triethylamine | Overnight | Room Temp | 78-87 | [10] |
| L-Proline | tert-Butyl Phenyl Carbonate | Dimethyl Sulfoxide | 1,1,3,3-Tetramethylguanidine | 3 hours | - | 83-90 | [11] |
Table 2: Physical and Spectroscopic Data of Boc-L-Isoleucine
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₄ | [5] |
| Molecular Weight | 231.29 g/mol | [5] |
| Appearance | White fine crystalline powder | [5] |
| Melting Point | 69-73 °C | [12] |
| Optical Rotation [α]²⁰D | +3.6° (c=2.00, CH₃OH) | [5] |
| ¹H NMR (500 MHz, CDCl₃) δ | 0.94 (t, J = 7.3 Hz, 3H), 0.98 (d, J = 7 Hz, 3H), 1.15-1.29 (m, 1H), 1.46 (s, 9H), 1.46-1.54 (m, 1H), 1.83-1.99 (m, 1H), 4.30 (dd, J = 8.9, 4.6 Hz, 1H), 5.02 (d, J = 8.9 Hz, 1H) | [5] |
| ¹³C NMR (125 MHz, CDCl₃) δ | 11.8, 15.7, 25.0, 28.5, 37.9, 58.0, 80.2, 155.9, 177.2 | [5] |
Experimental Protocols
Below are detailed methodologies for the synthesis of Boc-L-isoleucine.
Protocol 1: Synthesis of Boc-L-Isoleucine using Sodium Hydroxide
This protocol is adapted from a procedure reported with a high yield.[5]
Materials:
-
L-Isoleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-isoleucine (1.0 eq.) in a mixture of dioxane and water.
-
Adjust the pH of the solution to 10 with 1 M NaOH.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) dissolved in dioxane to the reaction mixture.
-
Stir the reaction mixture at ambient temperature for 24 hours.
-
After 24 hours, wash the reaction mixture with ether to remove any unreacted Boc₂O.
-
Acidify the aqueous phase to a pH of 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Boc-L-isoleucine as a colorless oil.
Protocol 2: Synthesis of N-(t-butoxycarbonyl)-L-isoleucine Methyl Ester
This protocol describes the protection of the methyl ester of L-isoleucine.[9]
Materials:
-
L-isoleucine methyl ester
-
Triethylamine
-
Methylene chloride (CH₂Cl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a mixture of L-isoleucine methyl ester (1.0 eq.) and triethylamine (1.0 eq.) in methylene chloride.
-
Cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methylene chloride dropwise to the mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Filter the mixture.
-
Wash the filtrate successively with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism for the formation of a Boc derivative from the reaction of an amino acid with di-tert-butyl dicarbonate.[6][7][8]
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of Boc-L-isoleucine.
Logical Relationships of Synthesis Strategies
The choice of synthetic strategy often depends on the starting material and desired final product. This diagram illustrates the logical flow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 4. BOC-L-Isoleucine synthesis - chemicalbook [chemicalbook.com]
- 5. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemimpex.com [chemimpex.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity and high-yield products. The tert-butyloxycarbonyl (Boc) group, a cornerstone in solid-phase peptide synthesis (SPPS), serves as a temporary shield for the α-amino group of amino acids. Its stability under various coupling conditions and facile removal under specific acidic conditions have made the Boc/Bzl (benzyl) protection strategy a robust and reliable method. This in-depth technical guide explores the function of the Boc protecting group, its chemical principles, detailed experimental protocols, and a comparative analysis with the prevalent Fmoc methodology.
The primary role of the Boc protecting group is to prevent the N-terminus of an amino acid from engaging in undesirable side reactions during peptide bond formation.[1] By masking the nucleophilic α-amino group, the carboxyl group of the subsequent amino acid can be selectively activated and coupled to the free N-terminus of the growing peptide chain, ensuring a controlled, stepwise assembly.[1]
The Chemistry of Boc Protection and Deprotection
The introduction and removal of the Boc group are straightforward chemical transformations critical to the cyclical nature of SPPS.
Boc Protection of Amino Acids
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[2] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[3]
Diagram: Boc Protection Mechanism
References
An In-depth Technical Guide to Boc-L-Ile-OH in Research
Introduction
N-α-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-Ile-OH) is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and biotechnology.[1] As a derivative of the essential amino acid L-isoleucine, it features a tert-butyloxycarbonyl (Boc) protecting group on its α-amino function. This acid-labile protecting group is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[2][] Its stability under various coupling conditions and the ease of its removal make this compound an indispensable building block for creating complex peptides, modifying proteins, and developing novel therapeutics.[1][] This guide provides a comprehensive overview of its physicochemical properties, core research applications, and detailed experimental protocols for scientists and drug development professionals.
Physicochemical Properties of this compound
This compound is typically a white to off-white crystalline powder.[1][4][5] While the anhydrous form can be an oil, it is often supplied as a more stable hemihydrate solid.[6] It exhibits solubility in various organic solvents such as methanol, DMSO, and acetic acid, but is sparingly soluble or insoluble in water.[4][5][7]
| Property | Value | References |
| CAS Number | 13139-16-7 | [1][4][7] |
| Molecular Formula | C11H21NO4 | [1][4][5] |
| Molecular Weight | 231.29 g/mol | [5][8][9] |
| Appearance | White to off-white crystalline powder | [1][4][10] |
| Melting Point | 66-73 °C | [1][5] |
| Purity | ≥97% to ≥99% | [1][11] |
| Solubility | Soluble in methanol; Insoluble in water | [5][7] |
| Optical Rotation | [α]20/D +2.7° (c=2, acetic acid); [α]D20 +4±2° (c=2, MeOH) | [1][10] |
| Storage Conditions | Room Temperature or 0-8°C, sealed in dry, dark place | [1][5][10] |
Core Applications in Research
The unique chemical properties of this compound make it a versatile tool in several research domains.
-
Peptide Synthesis : Its primary role is as a building block in Boc-based solid-phase peptide synthesis (SPPS).[1][4] The Boc group provides robust protection of the N-terminal amine during the coupling of subsequent amino acids and can be cleanly removed with mild acids like trifluoroacetic acid (TFA).[][12]
-
Medicinal Chemistry and Drug Discovery : this compound is integral to the synthesis of therapeutic peptides and peptidomimetics, which are explored as treatments for various diseases.[1][13] It is also used to create specific enzyme inhibitors and to modify existing drug molecules to improve their pharmacological properties, such as stability and bioavailability.[1][][14]
-
Biotechnology : In biotechnology, the compound is used to modify proteins, which can enhance their stability, activity, and overall function for the development of biopharmaceuticals.[1][10]
-
Targeted Protein Degradation (TPD) : In a novel application, a derivative tag, Boc3Arg, has been shown to induce targeted protein degradation. This strategy localizes a target protein directly to the 20S proteasome for degradation in a ubiquitin-independent manner, offering a new modality for therapeutic intervention distinct from traditional PROTACs.[15][16]
-
Analytical Chemistry : It serves as a standard in analytical methods for the quantification of amino acids in various biological samples, aiding in metabolic research.[1][10]
Key Experimental Protocols and Methodologies
Synthesis of this compound
The standard laboratory synthesis involves the reaction of L-isoleucine with Di-tert-butyl dicarbonate (Boc2O).
Methodology:
-
Dissolve L-Isoleucine in a mixture of dioxane and water.
-
Adjust the pH to 10 with a 1 M NaOH solution.
-
Slowly add Di-tert-butyl dicarbonate (Boc2O) dissolved in dioxane to the reaction mixture.
-
Stir the mixture at ambient temperature for approximately 24 hours.
-
Perform a phase separation by adding ether. The aqueous phase contains the product.
-
Acidify the aqueous phase to pH 2 using 1 M HCl.
-
Extract the product, this compound, from the acidified aqueous phase using ethyl acetate.
-
Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. echemi.com [echemi.com]
- 8. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boc-Ile-OH ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Deep Dive into Boc Chemistry for Amino Acid Protection in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and other complex molecules central to drug discovery. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc chemistry as it applies to amino acids, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in its effective implementation.
The Boc Protecting Group: An Introduction
The Boc group is a carbamate-based protecting group that masks the nucleophilic and basic nature of the primary or secondary amine of an amino acid. This protection is crucial during peptide synthesis to ensure that the correct amide bond is formed between the desired carboxyl and amino termini of the sequential amino acid residues. The Boc group's steric bulk also plays a role in preventing undesirable side reactions.
One of the primary advantages of Boc chemistry is its orthogonality with other common protecting groups. For instance, the acid-labile nature of the Boc group allows for its selective removal in the presence of base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups removed by hydrogenolysis, such as Cbz (carboxybenzyl).[1] This orthogonality is a critical principle in the strategic synthesis of complex, multi-functionalized molecules.
The Chemistry of Boc Protection
The introduction of the Boc group onto the amino function of an amino acid is typically achieved through nucleophilic acyl substitution. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).
Mechanism of Boc Protection
The reaction proceeds via the attack of the nucleophilic amino group of the amino acid on one of the electrophilic carbonyl carbons of Boc anhydride. This is often carried out in the presence of a base. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, along with the liberation of tert-butanol and carbon dioxide. While a base is not strictly necessary, it is often employed to neutralize the resulting carbamic acid and drive the reaction to completion.[1]
Below is a diagram illustrating the general mechanism of Boc protection of an amino acid using Boc anhydride.
Experimental Protocol: Boc Protection of L-Alanine
This protocol details the synthesis of N-(tert-Butoxycarbonyl)-L-alanine.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
4 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of L-alanine (10.00 g, 112.24 mmol) in 56 mL of water, add sodium hydroxide (6.73 g, 168.36 mmol) at 0°C.
-
Add 56 mL of THF, followed by the addition of (Boc)₂O (31.85 g, 145.91 mmol) via a funnel.
-
The resulting solution is stirred at room temperature for 17 hours.
-
The reaction mixture is extracted with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O.
-
The aqueous layer is acidified to a pH of 1 with a 4 M HCl aqueous solution.
-
The product is then extracted with ethyl acetate (4 x 100 mL).
-
The combined organic phases are washed with 100 mL of saturated brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product.
Data Presentation:
| Amino Acid | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| L-Alanine | NaOH | THF/H₂O | 17 | ~100 | [2] |
| L-Aspartic Acid | (CH₃)₃N | Acetone/H₂O | 0.5 | 60 | [3] |
| L-Proline | (CH₃)₃N | Acetone/H₂O | 0.5 | 73 | [3] |
| Various Amines | None | H₂O/Acetone | 0.13 - 0.2 | 90-98 | [4] |
The Chemistry of Boc Deprotection
The removal of the Boc group is typically accomplished under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Mechanism of Boc Deprotection
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.
The following diagram illustrates the TFA-mediated deprotection of a Boc-protected amino acid.
It is important to note that the tert-butyl cation generated during deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid side chains (e.g., tryptophan, methionine). The use of "scavengers," such as triisopropylsilane (TIS) or water, is often employed to trap these cations and prevent side product formation.
Experimental Protocol: Boc Deprotection of Boc-L-Alanine
This protocol describes a standard method for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
Boc-L-Alanine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Boc-protected amino acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask. The concentration is typically in the range of 0.1 to 0.5 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution. The final concentration of TFA can be varied (e.g., 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected amino acid as its trifluoroacetate salt.
Data Presentation:
| Reagent | Typical Conditions | Reaction Time (h) | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, Room Temp | 0.5 - 4 | Highly effective, volatile (easy removal) | Corrosive, may require scavengers |
| Hydrochloric Acid (HCl) | 4M in Dioxane, Room Temp | 2 - 12 | Cost-effective, readily available | Less volatile, can be harsh on sensitive substrates |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric in various solvents | 1 - 12 | Milder acid, solid (easy to handle) | Slower reaction times, non-volatile |
Boc-Amino Acids in Peptide Coupling Reactions
With the amino group protected, the carboxyl group of a Boc-amino acid can be activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or peptide chain.
General Workflow of a Coupling Reaction
The general workflow for a peptide coupling reaction involves three main steps:
-
Deprotection: The N-terminal Boc group of the growing peptide chain is removed.
-
Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to liberate the free amine.
-
Coupling: The carboxyl group of the incoming Boc-protected amino acid is activated by a coupling reagent and then reacted with the free amine of the peptide chain.
This cycle is repeated to elongate the peptide chain.
The following diagram illustrates the general workflow of a Boc-based solid-phase peptide synthesis (SPPS) cycle.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-L-isoleucine as a Starting Material for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-L-isoleucine, a critical starting material in the synthesis of peptides and other complex organic molecules. This document details its physicochemical properties, synthesis protocols, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for drug discovery and development.
Introduction to Boc-L-isoleucine
N-α-(tert-butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine) is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] This acid-labile protecting group is instrumental in preventing unwanted side reactions at the N-terminus during peptide synthesis, allowing for the controlled, stepwise elongation of peptide chains.[4][5] Its stability under a wide range of reaction conditions, excluding strong acids, and its ease of removal make it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[6]
Boc-L-isoleucine is a white to off-white crystalline powder, soluble in organic solvents like methanol and sparingly soluble in water.[1][2][4] Its purity is crucial for the successful synthesis of high-quality peptides, with commercial grades typically available at ≥99% purity.[3]
Data Presentation: Physicochemical and Spectroscopic Properties
The reliable characterization of Boc-L-isoleucine is fundamental for its application in synthesis. The following tables summarize its key physicochemical and spectroscopic properties based on commercially available information and experimental data.
Table 1: Physicochemical Properties of Boc-L-isoleucine
| Property | Value | References |
| CAS Number | 13139-16-7 | [1][2][3][4][7] |
| Molecular Formula | C₁₁H₂₁NO₄ | [2][3][7] |
| Molecular Weight | 231.29 g/mol | [1][2][7] |
| Appearance | White to off-white crystalline powder/chunks | [1][2][3][4] |
| Melting Point | 66-73 °C | [2][3][7] |
| Optical Rotation [α]D²⁰ | +2.7° to +4° (c=2 in acetic acid or methanol) | [3][7] |
| Solubility | Soluble in methanol, sparingly soluble in water | [1][2][4] |
| Purity (typical) | ≥99% | [3] |
Table 2: Spectroscopic Data for Boc-L-isoleucine
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 5.02 (d, 1H), 4.30 (dd, 1H), 1.83-1.99 (m, 1H), 1.46 (s, 9H), 1.46-1.54 (m, 1H), 1.15-1.29 (m, 1H), 0.98 (d, 3H), 0.94 (t, 3H) | [2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8 | [2] |
| IR (cm⁻¹) | 3292, 2967, 2934, 2880, 1713, 1661, 1504, 1465, 1394, 1368, 1242, 1159 | [2] |
| HRMS (ESI) | m/z: [M-H]⁻ calculated for C₁₁H₂₀NO₄: 230.13868, found: 230.13926 | [2] |
Synthesis of Boc-L-isoleucine
The most common laboratory-scale synthesis of Boc-L-isoleucine involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is known for its high yield and straightforward purification.
General Synthesis Workflow
The logical flow for the synthesis of Boc-L-isoleucine is depicted below.
Caption: General workflow for the synthesis of Boc-L-isoleucine.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the N-Boc protection of amino acids.[2]
Materials:
-
L-Isoleucine (1.0 equiv)
-
1 M Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Dioxane
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve L-isoleucine (e.g., 1.31 g, 10 mmol) in 20.5 mL of 1 M NaOH solution in a flask and cool the mixture in an ice bath.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (2.62 g, 12 mmol) in 7 mL of dioxane to the cooled amino acid solution with vigorous stirring.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at ambient temperature for 24 hours.
-
Workup - Phase Separation: Adjust the pH of the reaction solution to 10 with 1 M NaOH. Add diethyl ether to the mixture and perform a phase separation to remove unreacted Boc₂O and other non-polar impurities.
-
Workup - Acidification and Extraction: Cool the aqueous phase in an ice bath and acidify to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic extracts and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield Boc-L-isoleucine.
Expected Yield: Approximately 95%.[2][8]
Table 3: Comparative Analysis of Boc-L-isoleucine Synthesis Conditions
| Parameter | Condition 1 | Condition 2 (Hypothetical) |
| Base | NaOH | Triethylamine (TEA) |
| Solvent | Dioxane/Water | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Yield | ~95% | 85-95% |
| Notes | Standard aqueous conditions, good for scalability. | Anhydrous conditions, may require stricter control of moisture. |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-isoleucine is a fundamental building block in Boc-SPPS, a robust method for the chemical synthesis of peptides.[6][9] The process involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Boc-SPPS Workflow
The cyclical nature of Boc-SPPS is illustrated in the following diagram.
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).
Industrial Scale-Up Considerations
Transitioning the synthesis of Boc-L-isoleucine and its use in SPPS from the laboratory to an industrial scale introduces several challenges. Key considerations include:
-
Process Safety: Handling large quantities of reagents like TFA and managing exothermic reactions requires robust safety protocols and specialized equipment.
-
Cost-Effectiveness: The price of raw materials, solvents, and catalysts becomes a significant factor. Process optimization to maximize yield and minimize waste is crucial.
-
Heat and Mass Transfer: In large reactors, efficient mixing and temperature control are critical to ensure reaction homogeneity and prevent side product formation.
-
Regulatory Compliance: For pharmaceutical applications, synthesis must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.
Role in Drug Discovery and Signaling Pathways
Peptides synthesized using Boc-L-isoleucine are vital tools in drug discovery, acting as enzyme inhibitors, receptor agonists or antagonists, and probes for studying biological processes. Isoleucine's branched, hydrophobic side chain is often critical for peptide structure and binding to biological targets.
While specific literature explicitly detailing the synthesis of a particular peptide inhibitor via Boc-SPPS and its direct signaling pathway can be fragmented, a well-established example of an isoleucine-containing peptide's biological role is in the inhibition of the renin-angiotensin system. For instance, the dipeptide Isoleucine-Tryptophan (IW) has been shown to inhibit Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby influencing downstream signaling pathways.
The diagram below illustrates a simplified representation of this inhibitory action.
Caption: Simplified signaling pathway showing inhibition of ACE by an isoleucine peptide.
Conclusion
Boc-L-isoleucine is an indispensable starting material for the synthesis of peptides and other complex molecules, particularly within the pharmaceutical and biotechnology sectors. Its well-defined chemical properties, reliable synthesis protocols, and critical role in the robust Boc-SPPS methodology ensure its continued importance in research and development. This guide provides a foundational understanding for scientists and professionals working with this versatile building block, from laboratory-scale synthesis to its application in the creation of biologically active peptides.
References
- 1. echemi.com [echemi.com]
- 2. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]
- 8. BOC-L-Isoleucine synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-L-Isoleucine Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing L-Isoleucine using tert-butyloxycarbonyl (Boc) chemistry. This protocol details the methodologies for resin selection, amino acid coupling, deprotection, and final cleavage, with a focus on incorporating the hydrophobic amino acid, Boc-L-Ile-OH.
Isoleucine, with its bulky and hydrophobic side chain, can present challenges during peptide synthesis, such as aggregation and incomplete coupling reactions. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust approach for SPPS and can be advantageous in the synthesis of hydrophobic peptides.[1] This document outlines the key steps and considerations for the successful synthesis of isoleucine-containing peptides.
Data Summary: Key Parameters in Boc-SPPS
The following table summarizes typical quantitative data for a standard Boc-SPPS cycle. These values are illustrative and may require optimization based on the specific peptide sequence, scale, and instrumentation.
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for the synthesis of peptide acids.[2][3] |
| This compound Equivalents | 3 equivalents (relative to resin capacity) | An excess of the amino acid is used to drive the coupling reaction to completion.[4] |
| Coupling Agent Equivalents | 3 equivalents (relative to resin capacity) | For example, DCC or HBTU/HOBt.[4] |
| Deprotection Solution | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A short prewash of 5 minutes is followed by a 15-25 minute deprotection reaction.[2] |
| Neutralization Solution | 10% Triethylamine (TEA) or 5% N,N-Diisopropylethylamine (DIEA) in DCM | Performed in two steps to neutralize the trifluoroacetate salt.[2][5] |
| Coupling Time | 2 - 4 hours | Reaction completion can be monitored using the Kaiser test.[4] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Requires specialized equipment due to its hazardous nature.[6][7] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[3] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[3] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield.[3] |
Experimental Protocol: Step-by-Step Boc-SPPS
This protocol details the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield resin.
Resin Preparation and First Amino Acid Attachment
The initial step involves attaching the C-terminal amino acid to the solid support. The cesium salt method is commonly used for attaching the first Boc-amino acid to a Merrifield resin to prevent racemization.[2]
Protocol (Cesium Salt Method for Merrifield Resin):
-
Swell the Merrifield resin in Dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.
-
In a separate flask, dissolve Boc-L-Isoleucine-OH (3 equivalents relative to the resin's substitution level) in a suitable solvent like methanol.
-
Add cesium carbonate (1.5 equivalents) and allow the reaction to proceed to form the cesium salt.
-
Remove the solvent by rotary evaporation and dissolve the resulting Boc-L-Ile-OCs salt in DMF.
-
Add the Boc-L-Ile-OCs solution to the swelled resin.
-
Heat the reaction mixture at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), and finally Dichloromethane (DCM) (3 times).
-
Dry the resin under vacuum.
Peptide Chain Elongation: The Boc-SPPS Cycle
The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-L-Ile-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Coupling Boc-L-Isoleucine
L-Isoleucine (Ile) is a β-branched amino acid, which, along with valine and threonine, presents significant steric hindrance during peptide bond formation in Solid-Phase Peptide Synthesis (SPPS). This steric bulk, originating from the side chain's proximity to the α-amino and carboxyl groups, can lead to slow and incomplete coupling reactions. In the context of the tert-butyloxycarbonyl (Boc) protection strategy, overcoming this challenge is critical for the successful synthesis of isoleucine-containing peptides, preventing deletion sequences and ensuring high final peptide purity.
The Boc strategy for SPPS involves the use of an acid-labile Boc group for temporary Nα-protection.[1] The cycle typically consists of Nα-Boc deprotection using trifluoroacetic acid (TFA), neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[2][3] Due to the inherent difficulties in coupling Boc-L-Ile-OH, the choice of coupling reagent and reaction conditions is paramount to achieving high efficiency.
Selecting the Optimal Coupling Reagent
The selection of a coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like this compound. While traditional carbodiimide reagents can be used, more potent uronium or phosphonium salt-based reagents are generally recommended to achieve high coupling yields and minimize side reactions such as racemization.
2.1. Overview of Common Coupling Reagents
-
Carbodiimides (e.g., DCC, DIC): N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective coupling reagents.[4] However, they can be less efficient for sterically hindered couplings and DCC can form an insoluble urea byproduct that is difficult to remove. DIC is often preferred in automated SPPS as its urea byproduct is more soluble.[4] The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is essential to accelerate the reaction and suppress racemization.[1]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are highly efficient for difficult couplings. HBTU and HATU are widely used due to their high reactivity.[4] HATU, which contains 7-aza-1-hydroxybenzotriazole (HOAt), is particularly effective for hindered couplings and can reduce racemization.[5] HCTU is a more cost-effective alternative to HATU with comparable efficiency.[6] COMU is a newer generation reagent that incorporates Oxyma Pure in its structure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents, with coupling efficiencies comparable to HATU.[4][6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent for hindered couplings. PyAOP has also been successfully used for the preparation of peptides containing hindered amino acids.[5]
2.2. Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the key characteristics and typical performance of various coupling reagents suitable for this compound. Note that exact efficiencies can vary based on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Additive | Base (Typical) | Activation Time | Coupling Time (Typical) | Relative Efficiency for Hindered Couplings | Key Advantages & Disadvantages |
| DIC | HOBt or Oxyma Pure | DIEA | 10-15 min (pre-activation) | 1-4 hours | Moderate | Advantages: Cost-effective. Disadvantages: Slower reaction rates, lower efficiency for difficult sequences. |
| HBTU | HOBt (often included) | DIEA | In situ | 30-60 min | High | Advantages: Widely used, high efficiency, water-soluble byproducts.[4] Disadvantages: Potential for racemization, explosive potential of HOBt. |
| HATU | HOAt (intrinsic) | DIEA | In situ | 15-45 min | Very High | Advantages: Excellent for hindered couplings, low racemization.[5] Disadvantages: Higher cost. |
| HCTU | 6-Cl-HOBt (intrinsic) | DIEA | In situ | 15-45 min | Very High | Advantages: Similar efficiency to HATU, more cost-effective.[6] Disadvantages: Byproducts can be harder to wash away. |
| COMU | Oxyma (intrinsic) | DIEA | In situ | 20-60 min | Very High | Advantages: High efficiency, non-explosive, good solubility of byproducts, suitable for microwave SPPS.[4] Disadvantages: Higher cost than older reagents. |
| PyBOP | None | DIEA | In situ | 30-60 min | High | Advantages: Effective for many hindered couplings. Disadvantages: Can be less effective than HATU/HCTU for extremely hindered cases.[7] |
Experimental Protocols
The following protocols are generalized for manual Boc-SPPS. Reagent equivalents are based on the initial substitution of the resin. For automated synthesis, consult the instrument's manufacturer for specific recommendations.
3.1. General Boc-SPPS Cycle
The workflow for a single cycle of Boc-SPPS involves deprotection, neutralization, and coupling steps, with extensive washing in between to remove excess reagents and byproducts.
Caption: General workflow for one cycle of Boc-SPPS.
3.2. Protocol 1: Coupling with HBTU/HATU
This protocol utilizes an in-situ neutralization/coupling method, which can improve efficiency, especially for sequences prone to aggregation.[2]
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) and then N,N-Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, Isopropanol (IPA), and DMF.[8]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU or HATU (3-4 equivalents) in DMF.
-
Activation and Coupling: Add Diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to both neutralize the resin-bound amine and activate the coupling reagent. Immediately add this solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended or a second coupling (double coupling) can be performed.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to prepare for the next cycle.
3.3. Protocol 2: Coupling with DIC/HOBt
This protocol involves a pre-activation step before adding the coupling mixture to the resin.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Treat the deprotected resin with 10% DIEA in DMF for 5 minutes (repeat once). Wash thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Mechanism and Decision Making
4.1. Activation Mechanism
The high efficiency of uronium salt reagents like HBTU stems from their ability to rapidly convert the carboxylic acid of the incoming Boc-amino acid into a highly reactive ester, typically an HOBt or HOAt ester, which is then susceptible to nucleophilic attack by the free amine of the peptide chain.
Caption: Activation of this compound with HBTU.
4.2. Decision Tree for Coupling Method Selection
Choosing the right strategy for coupling this compound depends on the specific peptide sequence and available resources.
References
- 1. books.rsc.org [books.rsc.org]
- 2. peptide.com [peptide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
Application Note: Trifluoroacetic Acid (TFA) Mediated Deprotection of Boc-L-Isoleucine
AN-2025-12-07
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-L-isoleucine using trifluoroacetic acid (TFA).
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies product isolation.[1][2] This application note details the mechanism, experimental protocols, and expected outcomes for the deprotection of Boc-L-isoleucine.
Mechanism of TFA-Mediated Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a four-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][3]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[1][3]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][3]
It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the reaction generates carbon dioxide gas.[3]
Caption: Mechanism of Boc deprotection of L-isoleucine using TFA.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-L-isoleucine with TFA in dichloromethane (DCM).
| Parameter | Condition A | Condition B | Condition C |
| TFA Concentration | 25% (v/v) in DCM | 50% (v/v) in DCM | 95% (v/v) in DCM |
| Temperature | 0 °C to Room Temp. | Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes | 15 - 30 minutes |
| Typical Yield | >95% | >95% | >95% |
| Purity | High | High | High |
| Notes | Milder conditions, suitable for sensitive substrates. | Standard conditions for routine deprotection. | Harsher conditions, for very stable Boc groups. |
Experimental Protocols
4.1. Materials and Reagents
-
Boc-L-isoleucine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
4.2. Protocol 1: Deprotection of Boc-L-Isoleucine in Solution
This protocol describes the deprotection of Boc-L-isoleucine in a solution of TFA and DCM.[1]
-
Dissolve Boc-L-isoleucine in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (for a 50% TFA/DCM mixture).
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by an appropriate method (e.g., TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue is the isoleucine as its TFA salt. For isolation of the free amine, proceed to the work-up procedure.
4.3. Protocol 2: Solid-Phase Deprotection of Boc-L-Isoleucine
This protocol is suitable for the deprotection of Boc-L-isoleucine attached to a solid support (resin) during solid-phase peptide synthesis (SPPS).[1]
-
Wash the Boc-L-isoleucine-resin with DCM to remove any residual solvents.
-
Prepare a deprotection solution, for instance, 25-50% TFA in DCM.
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Filter the resin and wash it with DCM.
-
To ensure complete deprotection, a second treatment with the TFA solution for a shorter duration (e.g., 5-10 minutes) can be performed.
-
Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5-10% diisopropylethylamine in DCM) to neutralize the resulting ammonium salt.
-
Finally, wash the resin with DCM and proceed to the next coupling step.
4.4. Work-up for Isolation of Free Isoleucine
To obtain the free amino acid from its TFA salt, a basic work-up is required.
-
Dissolve the crude TFA salt in water.
-
Neutralize the solution by the addition of a mild base, such as saturated sodium bicarbonate solution, until the pH is neutral to slightly basic.
-
The free isoleucine may precipitate out of the solution, or the aqueous solution can be used as is for the next reaction step.
-
Alternatively, for non-aqueous workup, the TFA salt can be dissolved in a suitable solvent and treated with a basic ion-exchange resin, like Amberlyst A-21, to yield the free amine.[4][5]
Caption: Experimental workflow for Boc deprotection of L-isoleucine.
Troubleshooting and Side Reactions
-
Incomplete Deprotection: If the deprotection is incomplete, extend the reaction time or use a higher concentration of TFA. In solid-phase synthesis, insufficient swelling of the resin can lead to incomplete deprotection.[6]
-
Side Reactions: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan or tyrosine. While isoleucine is not susceptible to this, the use of scavengers (e.g., triisopropylsilane, TIS) is recommended when deprotecting peptides containing these sensitive residues.[1]
-
Esterification: In the presence of alcoholic solvents, TFA can catalyze esterification. It is recommended to use non-alcoholic solvents like DCM.
-
Emulsion during Work-up: Some amino acids can form emulsions during aqueous work-up. Centrifugation can help in separating the layers.[7]
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
The deprotection reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Activation of Boc-L-Ile-OH in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. Boc-L-Isoleucine (Boc-L-Ile-OH), a protected form of the essential amino acid L-isoleucine, is a critical building block in the synthesis of a vast array of therapeutic peptides and complex organic molecules. However, the inherent steric hindrance of the β-branched side chain of isoleucine presents significant challenges to achieving efficient and epimerization-free amide bond formation.
These application notes provide a comprehensive guide to the activation of this compound for amide bond formation. We will explore various activation strategies, present comparative data for common coupling reagents, and offer detailed, step-by-step protocols for both solid-phase and solution-phase synthesis. Additionally, troubleshooting guidance is provided to address common challenges encountered during the coupling of this sterically hindered amino acid.
Challenges in Coupling this compound
The primary challenges associated with the activation and coupling of this compound are:
-
Steric Hindrance: The bulky sec-butyl side chain of isoleucine can impede the approach of the nucleophilic amine to the activated carboxyl group, leading to slower reaction rates and incomplete couplings.
-
Epimerization: The chiral center at the α-carbon of isoleucine is susceptible to epimerization (inversion of stereochemistry) during the activation process, particularly under basic conditions or with prolonged activation times. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.
To overcome these challenges, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount.
Quantitative Data Summary: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of several commonly used coupling reagents in terms of typical yields, reaction times, and the risk of epimerization.
| Coupling Reagent | Typical Yield Range | Typical Reaction Time | Epimerization Risk | Notes |
| HATU | 90-99% | 30 min - 2 h | Very Low | Highly efficient for sterically hindered couplings; the formation of the OAt-active ester is rapid and minimizes racemization. |
| HBTU | 85-95% | 1 - 4 h | Low | A reliable and cost-effective option, though slightly less reactive than HATU for challenging couplings. |
| DCC/HOBt | 75-90% | 2 - 12 h | Low to Moderate | A classic and economical choice. The use of HOBt is essential to suppress epimerization and the formation of N-acylurea byproduct. The dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase synthesis.[1] |
| EDC/HOBt | 70-85% | 2 - 12 h | Moderate | Similar to DCC/HOBt, but the urea byproduct is water-soluble, simplifying purification in solution-phase synthesis.[2] |
Note: Yields and reaction times are highly dependent on the specific substrates, solvent, temperature, and scale of the reaction. The provided ranges are for general guidance.
Experimental Protocols
The following are detailed protocols for the activation and coupling of this compound in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is recommended for its high efficiency and low risk of epimerization, especially for difficult couplings.[3]
Materials:
-
Fmoc- or Boc-protected peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit or other qualitative test for primary amines
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Perform the N-terminal deprotection according to the appropriate chemistry (e.g., 20% piperidine in DMF for Fmoc deprotection, or TFA in DCM for Boc deprotection).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive after 4 hours, a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the next deprotection and coupling cycle.
-
Protocol 2: DCC/HOBt-Mediated Coupling in Solution-Phase Synthesis
This protocol provides a cost-effective method for solution-phase amide bond formation.
Materials:
-
This compound (1.1 equivalents)
-
Amine coupling partner (1.0 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)[1]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if the amine is a salt)
Procedure:
-
Reaction Setup:
-
Dissolve this compound and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add DCC to the cooled solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Coupling:
-
Dissolve the amine coupling partner in a minimal amount of anhydrous DCM. If the amine is a hydrochloride or other salt, add 1.1 equivalents of DIPEA or NMM and stir for 10 minutes before adding to the reaction.
-
Add the amine solution to the activated this compound mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
Caption: General signaling pathway for the activation of this compound and subsequent amide bond formation.
Caption: Experimental workflow for a single coupling cycle of this compound in Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical relationship diagram for selecting a suitable coupling reagent for this compound.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Insufficient activation of this compound.- Steric hindrance from the coupling partner.- Incomplete deprotection of the N-terminal amine. | - Switch to a more potent coupling reagent like HATU.[4]- Increase the equivalents of the activated amino acid and coupling reagent.- Extend the reaction time or gently increase the temperature (use with caution to avoid epimerization).- Ensure complete deprotection using a fresh deprotection solution and monitor with a qualitative test. |
| Presence of Diastereomeric Impurities (Epimerization) | - Prolonged activation time.- Use of a strong, non-hindered base.- High reaction temperature. | - Use a coupling reagent known for low epimerization, such as HATU.[4]- Ensure the use of an additive like HOBt or HOAt, especially with carbodiimides.[5]- Minimize the pre-activation time before adding the amine component.- Use a hindered base like DIPEA or 2,4,6-collidine.- Perform the reaction at room temperature or below. |
| Formation of N-acylurea Byproduct (with DCC/EDC) | - The O-acylisourea intermediate is rearranging before reacting with the amine. | - Add HOBt or HOAt to the reaction mixture to trap the O-acylisourea as a more stable active ester.[5] |
| Incomplete Reaction in SPPS (Positive Kaiser Test) | - Peptide aggregation on the resin.- Sterically hindered coupling site. | - Perform a double coupling (repeat the coupling step with fresh reagents).- Use a more potent coupling reagent like HATU.- Swell the resin in a different solvent (e.g., NMP) which may disrupt secondary structures. |
Conclusion
The successful activation and coupling of this compound for amide bond formation is a critical step in the synthesis of many important molecules. While its steric hindrance presents challenges, these can be effectively overcome through the judicious selection of coupling reagents, the use of additives to suppress side reactions, and the careful optimization of reaction conditions. For highly challenging couplings, HATU is the recommended reagent due to its superior efficiency and low propensity for inducing epimerization. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently incorporate this compound into their synthetic targets with high yields and purity.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-L-Isoleucine into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of tert-butyloxycarbonyl (Boc)-L-isoleucine into a growing peptide chain. This document outlines detailed protocols for solid-phase peptide synthesis (SPPS), discusses common challenges associated with this sterically hindered amino acid, and presents quantitative data to aid in methodological optimization.
L-isoleucine is a proteinogenic amino acid with a β-branched side chain, which can present steric hindrance during peptide bond formation.[1] The Boc protecting group is a valuable tool in peptide synthesis, readily cleaved under acidic conditions.[2][3][4] This guide will focus on the Boc/Bzl (benzyl) protection strategy, a robust and well-established method in SPPS.[5][6]
Overview of Boc-L-Isoleucine Incorporation
The incorporation of Boc-L-isoleucine into a peptide sequence follows the general principles of solid-phase peptide synthesis. The process involves the sequential addition of amino acid residues to a growing chain that is covalently attached to an insoluble resin support.[5][] Key steps include the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and the coupling of the next Boc-protected amino acid.
Due to the steric bulk of the isoleucine side chain, careful selection of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency and minimize side reactions such as racemization.[1][8]
Quantitative Data Summary
The following tables summarize typical quantitative data for the incorporation of Boc-L-isoleucine. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling conditions.
Table 1: Coupling Efficiency of Boc-L-Isoleucine with Various Reagents
| Coupling Reagent | Additive | Solvent | Reaction Time (h) | Coupling Efficiency (%) | Reference |
| DCC | HOBt | DCM/DMF | 2-4 | 95-98 | [9] |
| HBTU | HOBt, DIEA | DMF | 1-2 | >99 | [2][9] |
| HATU | HOAt, DIEA | DMF | 0.5-1 | >99 | [2][10] |
| DIC | HOBt | DCM/DMF | 2-4 | 95-98 | [9] |
Table 2: Typical Yields and Purity for a Model Peptide Containing Isoleucine
| Parameter | Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used.[4][6] |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test.[6] |
| Overall Crude Peptide Yield | 60 - 85% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 75% | Purification is typically required. |
| Final Purified Peptide Yield | 20 - 45% | Post-purification yield. |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating Boc-L-isoleucine using a Merrifield resin.
Materials and Reagents
-
Boc-L-isoleucine
-
Other Boc-L-amino acids
-
Merrifield resin (chloromethylated polystyrene)[4]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)[5]
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)[9][10]
-
Piperidine (for Fmoc removal if applicable)
-
Acetic anhydride
-
Pyridine
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage[4][6]
-
Scavengers (e.g., p-cresol, thioanisole)[6]
-
Diethyl ether
Resin Preparation and First Amino Acid Attachment
-
Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt to the swollen resin in DMF.
-
Heat the mixture to 50°C and stir for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Peptide Elongation Cycle (for each amino acid)
This cycle is repeated for each amino acid in the sequence, including Boc-L-isoleucine.
-
Deprotection:
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.[6]
-
Wash the resin with DMF (5x).
-
-
Coupling of Boc-L-isoleucine (or other amino acids):
-
Using HBTU/HATU: In a separate vial, dissolve Boc-L-isoleucine (3 equivalents), HBTU/HATU (3 equivalents), and HOBt/HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[2]
-
Using DCC/HOBt: In a separate vial, dissolve Boc-L-isoleucine (3 equivalents) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) dissolved in DCM. Stir for 10 minutes, then add the mixture to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow) indicates complete coupling. If the test is positive (blue), a second coupling may be necessary.
-
-
Capping (Optional but Recommended):
-
After coupling, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes to cap any unreacted amino groups.
-
Final Deprotection and Cleavage
-
After the final coupling cycle, wash the peptide-resin thoroughly with DMF and DCM and dry under vacuum.
-
HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[6]
-
TFMSA Cleavage: As an alternative to HF, treat the resin with a solution of TFMSA/TFA/thioanisole.
-
After cleavage, evaporate the strong acid.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.[6]
Purification and Analysis
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Visualizations
Logical Workflow of Boc-SPPS
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), though often considered a classical method, remains indispensable for large-scale synthesis and for specific peptide sequences where solid-phase approaches are challenging. Nα-tert-butyloxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is a critical building block in the synthesis of numerous therapeutic peptides and biologically active molecules.
Isoleucine presents a unique challenge due to the steric hindrance caused by its β-branched side chain (a sec-butyl group). This bulkiness can significantly impede the rate and efficiency of peptide bond formation. Consequently, the selection of an appropriate coupling strategy, including the choice of reagents and reaction conditions, is paramount to ensure high yields, minimize reaction times, and prevent side reactions, most notably racemization.
These application notes provide an overview of the use of this compound in solution-phase synthesis, a comparison of common coupling methods, and detailed protocols for its successful incorporation into a growing peptide chain.
Data Presentation: Comparative Performance of Coupling Reagents
The successful coupling of the sterically hindered this compound residue is highly dependent on the activation method. While numerous coupling reagents are available, their performance varies significantly. The following table summarizes the expected performance of common coupling reagents for incorporating this compound in solution-phase synthesis, based on data from sterically hindered couplings.
| Coupling Reagent/Method | Typical Equivalents (Reagent/Additive) | Typical Reaction Time | Typical Yield (%) | Racemization Risk | Key Considerations & Disadvantages |
| DCC / HOBt | 1.1 / 1.1 | 12 - 24 hours | 70 - 91%[1] | Low to Moderate | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating removal by filtration in solution-phase.[2][3] Reaction times are longer for hindered residues. |
| HBTU / DIPEA | 1.0 / 2.0 | 2 - 4 hours | >90% | Low | Faster and more efficient than carbodiimides for hindered couplings.[4] Byproducts are soluble, requiring chromatographic purification. Can be less effective than HATU for highly hindered systems. |
| HATU / DIPEA | 1.0 / 2.0 | 30 min - 2 hours | >95% | Very Low | Considered one of the most effective reagents for sterically hindered amino acids due to rapid kinetics and high resistance to racemization.[5][6] Higher cost is a primary disadvantage. |
Experimental Protocols
The following protocols provide detailed methodologies for the solution-phase synthesis of a dipeptide, Boc-L-Ile-L-Ala-OMe, as a representative example.
Logical Workflow for Dipeptide Synthesis
The overall process involves the protection of the starting amino acid, coupling to form the dipeptide, and subsequent deprotection to allow for further chain elongation if desired.
Protocol 1: Dipeptide Synthesis using DCC/HOBt
This protocol employs the cost-effective carbodiimide method. It is reliable but requires longer reaction times for hindered couplings.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl, 5% NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of Alanine Free Base: In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.05 equivalents) in anhydrous DCM. Add DIPEA (1.05 equivalents) to neutralize the hydrochloride salt and stir at room temperature for 20 minutes. This solution contains the free amine and is used directly.
-
Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[4]
-
Coupling Reaction: Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled this compound solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4] Stir the activation mixture at 0 °C for 30 minutes.
-
Add the prepared L-Alanine methyl ester free base solution (from Step 1) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.[4]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure dipeptide, Boc-L-Ile-L-Ala-OMe.
-
Protocol 2: Dipeptide Synthesis using HATU
This protocol is recommended for sterically hindered couplings to achieve higher yields and faster reaction times.[8]
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Ethyl Acetate (EtOAc)
-
Standard work-up solutions (as in Protocol 1)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent), H-L-Ala-OMe·HCl (1.05 equivalents), and HATU (1.0 equivalent) in anhydrous DMF.[8]
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 equivalents) to the stirred solution. The extra base is required to both neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: N-terminal Boc Group Deprotection
This step removes the temporary Boc protecting group, liberating the N-terminal amine for subsequent coupling reactions.
Materials:
-
Boc-protected peptide (e.g., Boc-L-Ile-L-Ala-OMe)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 25-50% (v/v) TFA in DCM.[4]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC until the starting material is fully consumed.[4]
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with DCM or toluene can help remove residual TFA.
-
The resulting product is the amine trifluoroacetate salt (H-L-Ile-L-Ala-OMe·TFA), which can be used in the next coupling step after neutralization with a non-nucleophilic base like DIPEA.[4]
Boc Deprotection and Coupling Workflow
This diagram illustrates the cyclic nature of peptide chain elongation in solution-phase synthesis using Boc chemistry.
References
Applications of N-α-tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) in Drug Discovery
Introduction
N-α-tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is a pivotal protected amino acid derivative extensively utilized in the field of drug discovery and development. Its unique structural features, particularly the acid-labile tert-Butoxycarbonyl (Boc) protecting group on the α-amino function, make it an indispensable building block in the synthesis of complex peptides and chiral non-peptidic molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in peptide synthesis, structure-activity relationship (SAR) studies, and as a chiral precursor.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[1] The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, allowing for the stepwise elongation of the peptide chain on a solid support.[2][3] This methodology is particularly advantageous for the synthesis of hydrophobic peptides and those containing sensitive moieties.[2]
Featured Application: Synthesis of a Conotoxin Analogue
Conotoxins are a class of neurotoxic peptides isolated from the venom of marine cone snails, which have garnered significant interest as potential therapeutics due to their high potency and selectivity for various ion channels and receptors.[4][5] Many conotoxins contain isoleucine residues that are critical for their biological activity. The following protocol outlines the manual Boc-SPPS of a hypothetical isoleucine-containing conotoxin analogue.
Experimental Protocol: Manual Boc-SPPS of a Conotoxin Analogue
This protocol describes the synthesis of a short peptide analogue on a Merrifield resin.
Materials:
-
This compound
-
Other required Boc-protected amino acids
-
Merrifield resin (chloromethylated polystyrene)[1]
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[6]
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Protocol Steps:
-
Resin Loading (Attachment of the first Boc-amino acid): a. The cesium salt of the C-terminal Boc-amino acid is prepared by reacting it with cesium carbonate. b. The dried cesium salt is dissolved in DMF and added to the Merrifield resin. c. The mixture is heated to 50°C for 12-24 hours to facilitate esterification.[7] d. The resin is then washed thoroughly with DMF and DCM and dried under vacuum.
-
Peptide Chain Elongation (One cycle for this compound addition): a. Deprotection: The Boc group of the resin-bound amino acid is removed by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[1] b. Washing: The resin is washed with DCM to remove residual TFA and byproducts. c. Neutralization: The protonated N-terminus is neutralized by washing with a 10% solution of DIEA in DMF.[7] d. Coupling: i. In a separate vessel, this compound (3 equivalents) and HOBt (3 equivalents) are dissolved in DMF. ii. The solution is cooled to 0°C, and DCC (3 equivalents) is added to activate the carboxylic acid. iii. The activated this compound solution is added to the neutralized peptide-resin. iv. The reaction is agitated for 2-4 hours at room temperature. Coupling completion can be monitored using the Kaiser test. e. Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts. f. Steps 2a-2e are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: a. The final peptide-resin is dried and placed in a specialized HF cleavage apparatus. b. Anisole is added as a scavenger to prevent side reactions. c. Anhydrous HF is condensed into the vessel at low temperature and the mixture is stirred at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7] d. The HF is removed by vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.
-
Purification and Analysis: a. The crude peptide is dissolved in an appropriate aqueous buffer and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). b. The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Quantitative Data Summary for a Typical Boc-SPPS of a 10-mer Peptide
| Parameter | Typical Value | Reference |
| Resin Loading Efficiency | 0.5 - 1.0 mmol/g | [1] |
| Coupling Efficiency per Step | >99% | General SPPS knowledge |
| Overall Crude Peptide Yield | 60 - 80% | General SPPS knowledge |
| Final Purity after HPLC | >95% | General SPPS knowledge |
Experimental Workflow for Boc-SPPS
Application in Structure-Activity Relationship (SAR) Studies
This compound is instrumental in SAR studies, which are crucial for optimizing the biological activity of a lead compound. By systematically replacing or modifying amino acid residues within a peptide, researchers can elucidate the contribution of each residue to the peptide's potency, selectivity, and stability. The isoleucine residue, with its bulky, hydrophobic side chain, often plays a critical role in receptor binding and peptide conformation.
Featured Application: SAR Studies of Conotoxins
In conotoxins, specific residues are key for their interaction with ion channels. SAR studies on α-conotoxins have revealed that modifications to the peptide backbone and specific side chains can significantly alter their affinity and selectivity for nicotinic acetylcholine receptor (nAChR) subtypes.[4] For instance, replacing an isoleucine residue with other hydrophobic amino acids of varying sizes (e.g., valine, leucine) or with a more polar residue can provide insights into the steric and electronic requirements of the binding pocket.
Conceptual Protocol for SAR Study:
-
Peptide Analogue Synthesis: A series of peptide analogues is synthesized using the Boc-SPPS protocol described above. In each analogue, the isoleucine residue is replaced with a different amino acid.
-
Biological Evaluation: The biological activity of each analogue is assessed in a relevant assay (e.g., competitive binding assay for nAChRs or electrophysiological measurements).
-
Data Analysis: The activity data is correlated with the structural changes to build a SAR model.
Illustrative SAR Data for a Hypothetical Conotoxin Analogue
| Analogue (Modification at Isoleucine Position) | Relative Binding Affinity (%) |
| Native Peptide (Isoleucine) | 100 |
| Valine substitution | 75 |
| Leucine substitution | 90 |
| Alanine substitution | 20 |
| Phenylalanine substitution | 50 |
| Serine substitution | 5 |
Logical Diagram for SAR Analysis
References
- 1. chempep.com [chempep.com]
- 2. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Structure-activity studies on alpha-conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, and structure-activity relationships of conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Boc-L-isoleucine for Unnatural Amino Acid Incorporation
Introduction
Boc-L-isoleucine is an N-terminally protected form of the essential amino acid L-isoleucine, featuring a tert-butyloxycarbonyl (Boc) group. This protecting group is instrumental in synthetic chemistry, preventing the amino group from participating in unwanted reactions during the stepwise assembly of peptides.[1][2] While its primary and most established application is in solid-phase peptide synthesis (SPPS), the incorporation of unnatural amino acids (UAAs) into proteins within living systems represents a powerful frontier in protein engineering and drug development.[][4]
This document provides detailed protocols for two distinct methods of incorporating Boc-L-isoleucine: its conventional use in chemical peptide synthesis and a generalized protocol for its potential site-specific incorporation into proteins in vivo using the genetic code expansion methodology. The in vivo approach requires the development of a specific orthogonal aminoacyl-tRNA synthetase/tRNA pair, a concept that will also be explored.[5]
Section 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Application Note:
Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide production. The Boc-SPPS strategy involves assembling a peptide chain sequentially while it is anchored to an insoluble resin support. Boc-L-isoleucine serves as a key building block in this process.[1][6] The cycle involves four main steps: 1) Removal of the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using an acid like trifluoroacetic acid (TFA). 2) Neutralization of the resulting ammonium salt. 3) Coupling of the next incoming Boc-protected amino acid (e.g., Boc-L-isoleucine), which has its carboxylic acid group activated by a coupling agent. 4) Thorough washing to remove excess reagents. This cycle is repeated until the desired peptide sequence is synthesized, after which the completed peptide is cleaved from the resin.[7]
Experimental Protocol: Boc-SPPS Cycle for Boc-L-isoleucine Incorporation
This protocol outlines a single coupling cycle for adding Boc-L-isoleucine to a growing peptide chain on a resin support.
1. Resin Preparation:
- Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.
- Drain the DCM.
2. Boc Deprotection:
- Add a solution of 25-50% (v/v) Trifluoroacetic Acid (TFA) in DCM to the resin.
- Agitate for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution.
- Agitate for an additional 20-30 minutes.
- Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
3. Neutralization:
- Wash the resin with a 5-10% (v/v) solution of N,N-Diisopropylethylamine (DIEA) in DCM for 1-2 minutes. Repeat this step once.
- Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
- Perform a ninhydrin test to confirm the presence of a free primary amine.
4. Amino Acid Coupling:
- In a separate vessel, pre-activate the Boc-L-isoleucine. Dissolve Boc-L-isoleucine (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (3-4 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6-8 equivalents) and allow the mixture to react for 2-5 minutes.
- Add the activated Boc-L-isoleucine solution to the resin.
- Agitate at room temperature for 1-2 hours.
- Monitor the reaction completion using a ninhydrin test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
5. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all soluble reagents.
- The resin is now ready for the next deprotection and coupling cycle.
Data Presentation
| Parameter | Reagent/Condition | Purpose | Typical Amount/Time |
| Resin | Wang or Merrifield Resin | Solid support for peptide synthesis. | 1 equivalent |
| Deprotection | 25-50% TFA in DCM | Removes the N-terminal Boc group. | 2 x 20 min |
| Neutralization | 5-10% DIEA in DCM | Neutralizes the TFA salt to a free amine. | 2 x 2 min |
| Amino Acid | Boc-L-isoleucine | Building block for incorporation. | 3-4 equivalents |
| Coupling Agent | HBTU/HCTU or DCC/HOBt | Activates the carboxylic acid for amide bond formation. | 3-4 equivalents |
| Solvent | DMF, DCM | Solubilizes reagents and washes the resin. | As required |
| Reaction Time | Coupling Step | Time for amide bond formation. | 1-2 hours |
Visualization
Section 2: Site-Specific Incorporation in vivo via Genetic Code Expansion
Application Note:
Incorporating a UAA like Boc-L-isoleucine site-specifically into a protein within a living organism (e.g., E. coli) is achieved by expanding the genetic code.[] This powerful technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair, which functions independently of the host cell's own synthetases and tRNAs.[5] The process involves:
-
Codon Reassignment: A codon, typically a rare stop codon like UAG (amber), is introduced at the desired site in the gene of the target protein via site-directed mutagenesis.[8][9]
-
Orthogonal Pair: A plasmid expressing the engineered orthogonal aaRS and its cognate suppressor tRNA (with an anticodon that reads the reassigned codon, e.g., CUA for UAG) is introduced into the host cells.
-
Engineered Synthetase: The orthogonal aaRS must be specifically evolved to recognize and charge its tRNA only with the desired UAA (e.g., Boc-L-isoleucine) and not with any of the 20 canonical amino acids.[10][11]
-
Expression: When the target protein is expressed in media supplemented with Boc-L-isoleucine, the orthogonal pair hijacks the translation at the UAG codon, inserting Boc-L-isoleucine instead of terminating translation, resulting in a full-length protein containing the UAA.[12][13]
Note: While this protocol is generally applicable, a validated orthogonal aaRS/tRNA pair specific for Boc-L-isoleucine must be developed. The principles are well-established and have been successfully applied to other Boc-protected amino acids, most notably Boc-L-lysine.[14][15]
Experimental Protocol: Generalized UAA Incorporation in E. coli
1. Plasmid Preparation:
- Obtain or create a plasmid encoding the protein of interest with an in-frame amber (TAG) stop codon at the desired incorporation site.
- Obtain a compatible plasmid (e.g., pEVOL) encoding the specific orthogonal aaRS-tRNA pair for Boc-L-isoleucine.[13]
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.
- Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
- The next day, use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal media) containing the same antibiotics.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
4. Induction:
- Add Boc-L-isoleucine to the culture to a final concentration of 1-5 mM.
- Induce the expression of the orthogonal pair with its specific inducer (e.g., L-arabinose for pEVOL systems, typically 0.02% w/v).[13]
- Simultaneously or shortly after, induce the expression of the target protein with its inducer (e.g., IPTG for pET systems, typically 0.5-1 mM).
- Reduce the temperature to 18-25°C and continue to culture for 12-18 hours.
5. Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells and separate the soluble and insoluble fractions.
- Analyze the protein expression and incorporation efficiency via SDS-PAGE and Western Blotting. Full-length protein will only be observed in cultures supplemented with Boc-L-isoleucine.
- Confirm the mass of the purified protein using mass spectrometry (e.g., ESI-MS) to verify the precise incorporation of Boc-L-isoleucine.
Data Presentation
| Component | Description | Example |
| Host Strain | E. coli expression strain | BL21(DE3), DH10B |
| Target Plasmid | Encodes gene of interest with TAG codon | pET28a-ProteinX(Y123TAG) |
| Orthogonal System | Plasmid with engineered aaRS and tRNA | pEVOL-BocIleRS/tRNAPylCUA |
| Unnatural Amino Acid | Supplemented in growth media | Boc-L-isoleucine (1-5 mM) |
| Inducers | Trigger gene expression | L-arabinose, IPTG |
| Expression Conditions | Temperature and duration post-induction | 18-25°C, 12-18 hours |
| UAA System | Reported Protein Yield (mg/L) | Incorporation Fidelity | Reference System |
| Boc-L-lysine (BocK) | 5 - 20 | >95% | Pyrrolysyl-tRNA Synthetase (PylRS) |
| p-Acetyl-L-phenylalanine | 10 - 50 | >99% | Tyrosyl-tRNA Synthetase (TyrRS) |
| Boc-L-isoleucine | To be determined experimentally | To be determined | Requires developed PylRS or other aaRS variant |
Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. genscript.com [genscript.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 9. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids [mdpi.com]
- 12. Site-specific incorporation of unnatural amino acids as probes for protein conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Coupling of Boc-L-Isoleucine (Boc-L-Ile-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of amino acids into a growing peptide chain is fundamental to successful peptide synthesis. Sterically hindered amino acids, such as L-isoleucine, present a significant challenge due to the bulky nature of their side chains, which can impede the approach of the nucleophilic amine to the activated carboxyl group. This steric hindrance can lead to slower reaction rates, incomplete coupling, and an increased risk of racemization. The choice of coupling reagent and reaction conditions is therefore critical to overcome these challenges and ensure high-yield and high-purity peptide synthesis.
This document provides detailed application notes and protocols for the coupling of N-α-tert-butyloxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a commonly used protected amino acid in solid-phase peptide synthesis (SPPS). We will explore various coupling methodologies, offering a comparative overview of their effectiveness for this sterically demanding building block.
Comparative Performance of Common Coupling Reagents for this compound
The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The following table summarizes the performance of several widely used coupling reagents, providing a basis for selecting the optimal conditions for your specific synthetic needs.
| Coupling Reagent/Method | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Risk of Racemization | Key Considerations |
| HATU/DIPEA | Excellent | 15 - 60 minutes | Very Low | Highly efficient and fast, often the reagent of choice for difficult couplings.[1] |
| HBTU/DIPEA | Very Good | 30 - 90 minutes | Low | A robust and widely used reagent, generally providing high coupling yields.[2] |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A cost-effective method, though reaction times can be longer for sterically hindered residues.[1] |
| EDC/HOBt | Good | 1 - 4 hours | Low to Moderate | Similar to DIC/HOBt, with the advantage that the urea byproduct is water-soluble, simplifying workup in solution-phase synthesis.[3] |
| PyBOP/DIPEA | Very Good | 30 - 90 minutes | Low | A phosphonium salt-based reagent that offers high coupling efficiency with minimal risk of racemization.[3] |
Signaling Pathways and Experimental Workflows
General Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: General workflow for a Boc-SPPS coupling cycle.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using various common reagents in the context of solid-phase peptide synthesis (SPPS). These protocols assume a starting resin with a free amino group.
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for coupling sterically hindered amino acids like this compound due to its high efficiency and low risk of racemization.[1]
Materials:
-
This compound (3-4 equivalents relative to resin loading)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Resin with a free amino group
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in DMF.
-
Activation: Add DIPEA (6-8 eq.) to the amino acid solution and agitate for 1-2 minutes to pre-activate the carboxylic acid.
-
Coupling: Immediately add the activated amino acid solution to the swelled resin.
-
Reaction: Agitate the reaction mixture at room temperature for 15-60 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: HBTU-Mediated Coupling
HBTU is a reliable and effective coupling reagent suitable for most applications, including the coupling of this compound.[2]
Materials:
-
This compound (2-3 equivalents)
-
HBTU (2-3 equivalents)
-
DIPEA (4-6 equivalents)
-
DMF
-
DCM
-
Resin with a free amino group
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-3 eq.) and HBTU (2-3 eq.) in DMF.
-
Activation: Add DIPEA (4-6 eq.) to the amino acid solution.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-90 minutes.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times).
Protocol 3: DIC/HOBt-Mediated Coupling
This is a cost-effective method, though it may require longer reaction times for sterically hindered amino acids. The use of HOBt is crucial to suppress racemization.[1]
Materials:
-
This compound (3-4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-4 equivalents)
-
DMF
-
DCM
-
Resin with a free amino group
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 eq.) and HOBt (3-4 eq.) in DMF. Add DIC (3-4 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of this compound. | - Double couple: Repeat the coupling step with a fresh solution of activated amino acid. - Increase reaction time: Extend the agitation time. - Switch to a more potent coupling reagent: If using DIC/HOBt, consider switching to HATU or HBTU.[4] |
| Racemization | Over-activation of the amino acid; presence of excess base. | - Use an additive: Always include HOBt or HOAt when using carbodiimide reagents.[4] - Minimize pre-activation time: Add the activated amino acid to the resin promptly. - Use a non-nucleophilic base: DIPEA is generally preferred over triethylamine. |
| Poor Solubility of Reagents | Inappropriate solvent. | - Use a co-solvent: A mixture of DMF and DCM can improve solubility. - Ensure anhydrous conditions: Water can hydrolyze activated esters. |
By carefully selecting the coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate the sterically hindered this compound into peptide sequences with high efficiency and purity, facilitating the synthesis of complex peptides for a wide range of applications in research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling reactions involving the sterically hindered amino acid, Boc-L-Isoleucine-OH (Boc-L-Ile-OH), during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Issue: Positive Kaiser Test After this compound Coupling
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted free primary amines on the resin, signifying an incomplete reaction.[1] The steric hindrance caused by the β-branched side chain of isoleucine, compounded by the bulky tert-butyloxycarbonyl (Boc) protecting group, is a primary cause of this issue.[2]
Here is a step-by-step guide to troubleshoot and resolve this common problem:
Step 1: Immediate Action - Recoupling or Capping
-
Option A: Double Coupling (Recommended for significant incomplete coupling) If the Kaiser test is strongly positive, a second coupling reaction (double coupling) is the preferred method to drive the reaction to completion. This involves repeating the coupling step with a fresh preparation of the activated this compound.[3] A change in the coupling reagent for the second coupling can sometimes be beneficial.
-
Option B: Capping (For minor incomplete coupling or after a failed second coupling) If the Kaiser test is weakly positive, or if a second coupling is unsuccessful, capping the unreacted amines is necessary. This procedure acetylates the free amines, rendering them unreactive in subsequent coupling steps and preventing the formation of deletion sequences.[4] Acetic anhydride is the most commonly used capping agent.[2][4]
Step 2: Process Optimization for Future Syntheses
To prevent incomplete coupling of this compound in subsequent syntheses, consider the following optimizations:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for sterically hindered amino acids. While various options are available, some are more effective at overcoming steric hindrance.[5][6][7]
-
Reaction Conditions:
-
Increased Equivalents: Utilize a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents) relative to the free amines on the resin.
-
Extended Reaction Time: Double the standard coupling time to allow for the slower reaction kinetics.
-
Elevated Temperature: Increasing the reaction temperature to 30-40°C can enhance the coupling efficiency. However, this should be monitored carefully to avoid potential side reactions.
-
-
Solvent Selection: While DMF is the most common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) possesses superior solvating properties and can be beneficial for difficult sequences or instances of peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
A1: The primary challenge lies in the steric hindrance presented by the β-branched side chain of isoleucine in close proximity to the α-carbon. This bulkiness, combined with the large Boc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[2]
Q2: How do I perform a Kaiser test to check for coupling completion?
A2: The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[1] A few beads of the resin are taken and washed, followed by the addition of three reagent solutions: potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol. The mixture is then heated. A blue or purple color indicates the presence of free amines (incomplete coupling), while yellow or colorless beads suggest a complete reaction.
Q3: What is the difference between "double coupling" and "capping"?
A3: "Double coupling" is the process of repeating the amino acid coupling step to try and force the reaction to completion. "Capping" is a termination step where unreacted amines are acetylated to prevent them from reacting in future steps, thus avoiding the formation of peptides with a missing isoleucine residue (deletion sequences).[4]
Q4: Can I use a stronger coupling reagent for all amino acid additions?
A4: While more potent coupling reagents like HATU are excellent for hindered amino acids, they are also more expensive and can increase the risk of side reactions, such as racemization, with sensitive amino acids. It is often more practical and economical to use standard coupling reagents like HBTU or DIC/HOBt for less hindered amino acids and reserve the more powerful reagents for challenging couplings like this compound.
Q5: What should I do if I am coupling consecutive Isoleucine residues?
A5: The coupling of a second consecutive Isoleucine residue can be even more challenging due to the increased steric hindrance. In such cases, a double coupling protocol is highly recommended for both isoleucine additions. Additionally, optimizing reaction conditions, such as using elevated temperatures and extended reaction times, will be crucial for success.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent/Method | Reagent Type | Relative Reactivity for Hindered Couplings | Key Advantages | Key Considerations |
| HATU | Aminium Salt | Very High | Highly efficient for hindered couplings; rapid reaction times.[5][6] | Higher cost; can increase the risk of racemization with sensitive amino acids. |
| HBTU | Aminium Salt | High | A reliable and widely used reagent; generally good for most couplings.[5][6] | May be less effective than HATU for extremely difficult couplings. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective; low risk of racemization.[5] | Slower reaction times compared to aminium salts; the byproduct, diisopropylurea, is soluble. |
| PyBOP | Phosphonium Salt | High | Effective for sterically hindered couplings and cyclization reactions. | Can be less efficient than HATU for some sequences; produces a carcinogenic byproduct (HMPA). |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Materials:
-
Resin beads from the synthesis vessel
-
Test tubes
-
Reagent A: 5% (w/v) Ninhydrin in n-butanol
-
Reagent B: 80% (w/v) Phenol in n-butanol
-
Reagent C: 2% (v/v) of 0.001 M KCN (aq) in pyridine
-
Heating block or water bath at 100-110°C
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) and place them in a clean test tube.
-
Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn blue or purple. The intensity of the color is proportional to the amount of free primary amines.
Protocol 2: Double Coupling Procedure
-
After the first coupling of this compound, perform a Kaiser test.
-
If the test is positive, wash the resin thoroughly with DMF (3-5 times) to remove all traces of the previous coupling reagents.
-
Prepare a fresh solution of activated this compound using the chosen coupling reagent and solvent.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first, or longer.
-
After the second coupling, wash the resin with DMF (3-5 times).
-
Perform another Kaiser test to confirm the completion of the reaction. If the test is still positive, proceed to the capping protocol.
Protocol 3: Capping with Acetic Anhydride
Materials:
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Following a positive Kaiser test after the coupling step (and any recoupling attempts), wash the resin with DMF (3-5 times).
-
Prepare the capping solution. A common mixture is acetic anhydride/pyridine/DMF in a 1:1:3 ratio. Alternatively, a solution of 5% acetic anhydride and 5% DIPEA in DMF can be used.
-
Add the capping solution to the resin and agitate the mixture at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents and byproducts.
-
Perform a final Kaiser test. The result should be negative, indicating that all free amines have been successfully capped.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: SPPS cycle incorporating a capping step for incomplete couplings.
References
Optimizing Boc-L-Ile-OH Deprotection: A Technical Support Guide
Welcome to the technical support center for the optimization of Boc-L-Isoleucine-OH deprotection. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from L-isoleucine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the deprotection of Boc-L-Ile-OH and other sterically hindered amino acids.
Q1: Why is my this compound deprotection reaction incomplete?
A1: Incomplete deprotection of this compound is a common challenge primarily due to the steric hindrance posed by the bulky sec-butyl side chain of isoleucine. This bulkiness can impede the approach of the deprotecting agent to the Boc group, slowing down the reaction rate.[1] Several factors can contribute to this issue:
-
Insufficient Reaction Time: Standard deprotection times may not be adequate for sterically hindered amino acids.
-
Inadequate Acid Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to drive the reaction to completion efficiently.
-
Poor Resin Swelling (in Solid-Phase Peptide Synthesis - SPPS): If the reaction is performed on a solid support, poor swelling of the resin can limit the access of the deprotection reagents to the substrate.[1][2]
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed. For hindered amino acids, this could range from 1 to 2 hours or longer.
-
Optimize Acid Concentration: A common starting point is a 25-50% solution of TFA in dichloromethane (DCM).[1] If deprotection is still incomplete, a modest increase in TFA concentration can be beneficial. However, using 100% TFA can sometimes lead to poor resin swelling in SPPS.[1][2]
-
Elevate Temperature: Gentle heating can accelerate the reaction, but this must be done cautiously to avoid potential side reactions.
-
Utilize a Stronger Acid System: A 4M solution of HCl in dioxane is a potent alternative for Boc removal.[1][3]
Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent them?
A2: The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[1][4] While isoleucine itself is not typically a target for this side reaction, if other sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr) are present in your peptide sequence, they can be alkylated.[4]
Prevention of Side Reactions (t-Butylation):
The most effective way to prevent this side reaction is by adding scavengers to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid side chains, thus effectively "trapping" it.[4]
Commonly Used Scavengers:
| Scavenger | Target Residue(s) |
| Triisopropylsilane (TIS) | General purpose, effective for Trp |
| Thioanisole | Met, Trp |
| 1,2-Ethanedithiol (EDT) | Cys |
| Phenol | Tyr |
A common scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5] For peptides with multiple sensitive residues, more complex mixtures like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[4]
Q3: Are there milder alternatives to the standard TFA or HCl deprotection methods?
A3: Yes, for substrates that contain other acid-sensitive functional groups, several milder deprotection methods are available:
-
Oxalyl chloride in methanol: This system provides efficient deprotection at room temperature.[1][6]
-
Aqueous phosphoric acid: This offers a more environmentally benign option.[1]
-
Silica gel in refluxing toluene: A heterogeneous method that can be effective.[1]
-
Bismuth(III) trichloride in acetonitrile/water: This method offers selective deprotection at moderate temperatures.[1]
-
Basic Conditions: In specific cases, particularly with primary amines and electron-withdrawing groups, deprotection can be achieved under basic conditions using reagents like sodium t-butoxide in wet tetrahydrofuran.[7][8]
Quantitative Data on Deprotection Conditions
The following table summarizes a comparison of different high-temperature deprotection methods for various Boc-protected amino acids, including the sterically hindered this compound.
| Amino Acid | Method A (Neat, 150°C) | Method B (with H₂O, 150°C) | Method C (with 2 equiv. TFA, 130°C) |
| Boc-L-Val-OH | 29% yield (6 h) | 92% yield (6 h) | 93% yield (10 min) |
| Boc-L-Leu-OH | Decomposed | 89% yield (6 h) | 98% yield (10 min) |
| This compound | Decomposed | 94% yield (6 h) | 98% yield (10 min) |
| Boc-L-Phe-OH | 20% yield (6 h) | 93% yield (5 h) | 95% yield (10 min) |
| Boc-L-Pro-OH | Decomposed | 95% yield (5 h) | 96% yield (10 min) |
| Data sourced from Bhawal, S. et al., RSC Advances, 2015.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected amino acid or peptide in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If required, add appropriate scavengers to this mixture.
-
Stir the reaction mixture at room temperature. For sterically hindered amino acids like L-isoleucine, the reaction time may need to be extended from the typical 30 minutes to 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help in removing residual TFA.[1]
Protocol 2: Boc Deprotection with 4M HCl in Dioxane
-
If necessary, dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol).
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, depending on the steric hindrance of the amino acid.
-
Monitor the reaction for completeness.
-
Remove the solvent in vacuo. The final product is typically obtained as the hydrochloride salt.[1][3]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the Boc-protected amino acid (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. Note: An immediate increase in temperature and sputtering may be observed.
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amino acid, usually as its hydrochloride salt.[1][6]
Visual Guides
The following diagrams illustrate the troubleshooting workflow for Boc deprotection and the chemical pathway of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating Solubility Challenges of Boc-L-isoleucine in DMF
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Boc-L-isoleucine in Dimethylformamide (DMF) during experimental procedures.
Troubleshooting Guide
Difficulties in dissolving Boc-L-isoleucine in DMF can impede the progress of crucial experiments, particularly in peptide synthesis. This guide offers a systematic approach to diagnosing and resolving these solubility challenges.
Common Issue: Boc-L-isoleucine fails to dissolve or dissolves incompletely in DMF.
The following steps provide a structured method to troubleshoot and overcome this common experimental hurdle.
-
Initial Verification of Reagent and Solvent Quality:
-
Is the DMF of adequate purity? The presence of water in DMF can significantly decrease the solubility of hydrophobic Boc-protected amino acids. Always use anhydrous, high-purity DMF, preferably from a freshly opened bottle or one that has been properly stored to prevent water absorption.
-
What is the quality and storage condition of the Boc-L-isoleucine? Ensure the Boc-L-isoleucine is a white to off-white crystalline powder and has been stored in a cool, dry, and dark place.[1][2] Improper storage can lead to degradation, which may affect solubility.
-
-
Physical Methods to Enhance Dissolution:
-
Gentle Warming: Carefully warm the solution in a water bath. A modest increase in temperature can significantly improve both the rate and extent of dissolution. Avoid excessive heat to prevent potential degradation of the Boc-protecting group.
-
Sonication: Utilize an ultrasonic bath to break down any particle agglomerates and facilitate the solvation process. This is often a quick and effective method for stubborn solutes.
-
Vortexing/Stirring: Ensure vigorous and continuous agitation to maximize the interaction between the solute and the solvent.
-
-
Chemical and Procedural Adjustments for Peptide Synthesis:
-
Co-solvents: If solubility in pure DMF is still a challenge, the addition of a co-solvent can be beneficial. Dichloromethane (DCM) is frequently used in conjunction with DMF in peptide synthesis protocols and can enhance the solubility of hydrophobic derivatives.[3]
-
Order of Reagent Addition: In the context of solid-phase peptide synthesis (SPPS), dissolving the Boc-L-isoleucine in DMF along with coupling reagents such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) before the addition of a carbodiimide activator like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can facilitate dissolution.[4] The presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can also aid in this process.[4]
-
The following diagram illustrates a logical workflow for addressing solubility issues with Boc-L-isoleucine in DMF.
Caption: A logical workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of Boc-L-isoleucine in DMF and other solvents?
Data on the Qualitative Solubility of Boc-L-isoleucine
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1][2][6] |
| Acetic Acid | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Water | Insoluble[1][2][6] |
Q2: Can the grade of DMF affect the solubility of Boc-L-isoleucine?
Absolutely. The use of peptide synthesis grade or anhydrous DMF is critical. Lower grades of DMF may contain water or other impurities that can significantly hinder the dissolution of the hydrophobic Boc-L-isoleucine.
Q3: Is it normal for Boc-L-isoleucine to appear as an oil during synthesis?
Yes, in some synthesis protocols, after the removal of reaction solvents under reduced pressure, Boc-L-isoleucine can be obtained as a colorless oil before it solidifies.[1] If you are dissolving the solid form and an oily phase appears, it might indicate the presence of impurities or residual moisture.
Q4: For peptide synthesis, does the order of adding reagents to DMF matter for solubility?
Yes, the order can be important. It is often advantageous to dissolve the Boc-L-isoleucine and any coupling additives (like HOBt or HOAt) in DMF first to ensure they are fully solvated before adding the coupling activator (like DCC or DIC). This can prevent the precipitation of any of the reaction components.[4]
Experimental Protocols
Protocol: Preparation of a Boc-L-isoleucine Solution for a Standard Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a detailed methodology for dissolving Boc-L-isoleucine in DMF for its subsequent coupling to a resin-bound peptide.
Materials:
-
Boc-L-isoleucine
-
Anhydrous DMF
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
A clean, dry reaction vessel appropriately sized for the volume of the solution.
Procedure:
-
In the reaction vessel, combine the required amount of Boc-L-isoleucine (typically 3-5 equivalents relative to the resin substitution) and HOAt (equimolar to the Boc-L-isoleucine).
-
Add a minimal amount of anhydrous DMF sufficient to dissolve the solids.
-
Stir the mixture at room temperature. If dissolution is slow, the vessel can be placed in an ultrasonic bath for 5-10 minutes.
-
Once a clear solution is obtained, add DIC (equimolar to the Boc-L-isoleucine) to the solution to begin the activation of the carboxylic acid. Allow this activation to proceed for 2-5 minutes.
-
Finally, add DIEA to the activated solution immediately before adding the entire mixture to the reaction vessel containing the deprotected resin.
The workflow for this experimental protocol is visualized in the diagram below.
Caption: A standard workflow for preparing a Boc-L-isoleucine solution for SPPS.
References
- 1. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. rsc.org [rsc.org]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides, with a focus on sequences containing Boc-L-Ile-OH.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS), especially with residues like this compound?
A1: Peptide aggregation during SPPS is primarily caused by the formation of secondary structures, such as β-sheets, through inter-chain hydrogen bonding.[1] This is particularly common in sequences containing multiple hydrophobic amino acids like Isoleucine (Ile), Valine (Val), and Leucine (Leu).[2] The growing peptide chains associate with each other, making the N-terminus inaccessible for subsequent deprotection and coupling reactions.[2][3] This can lead to slow or incomplete reactions and an increase in deletion sequences in the final product.[3]
Q2: How can I identify if my peptide is aggregating on the resin?
A2: Several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[4]
-
Slow or Incomplete Reactions: You may observe a positive Kaiser test (for primary amines) after a coupling step, indicating unreacted free amines.[4] However, in severe cases of aggregation, the Kaiser test can give a false negative result because the N-terminus is inaccessible.[3]
-
Physical Clumping: The resin may appear clumpy or sticky.[4]
-
Flattened UV Profile: In continuous flow synthesizers, a flattening and broadening of the Fmoc-deprotection UV profile can signal aggregation.[3]
Q3: I've noticed signs of aggregation. What are the immediate troubleshooting steps I can take?
A3: Once aggregation is suspected, you can implement several strategies to disrupt the secondary structures:
-
Change the Solvent: Switch from standard solvents like DMF to more effective solvating solvents such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO (e.g., 25% DMSO in DMF).[1]
-
Increase the Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can help disrupt aggregation and improve reaction kinetics.[5] This can be achieved through conventional heating or with a microwave peptide synthesizer.[1]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to the coupling and deprotection solutions can disrupt hydrogen bonds and break up secondary structures.[1][3][5]
-
Double Coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion if the first attempt was hindered by aggregation.[4]
Q4: Are there alternative coupling reagents that are more effective for sterically hindered residues like this compound?
A4: Yes, when standard coupling reagents are inefficient due to steric hindrance or aggregation, more potent activating reagents can be used.[5] Reagents like HATU, HCTU, and COMU are often more effective than HBTU or PyBOP for difficult couplings.[6] Phosphonium-based reagents like PyAOP are particularly effective for coupling sterically demanding amino acids.[7]
Q5: How can I proactively prevent aggregation when synthesizing a known "difficult sequence"?
A5: For sequences known to be prone to aggregation, several preventative strategies can be employed from the outset:
-
Choose an Appropriate Resin: Resins with good swelling properties, such as those with polyethylene glycol (PEG) linkers (e.g., NovaPEG, NovaSyn® TG), can help improve solvation of the growing peptide chain.
-
Incorporate Backbone Modifications: The introduction of "structure-breaking" elements can disrupt the formation of secondary structures. This includes using pseudoproline dipeptides or incorporating a Dmb- or Hmb-protected derivative every sixth residue where possible.[8][9]
-
Optimize Synthesis Conditions: From the start of the synthesis, consider using solvents like NMP, elevated temperatures, or microwave-assisted synthesis for both coupling and deprotection steps.[3]
Troubleshooting Guides & Experimental Protocols
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test after coupling.
-
Mass spectrometry of the crude product shows a significant peak corresponding to a deletion of Isoleucine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete this compound coupling.
Protocol 1: Double Coupling
This protocol is used when a single coupling reaction is incomplete.
Methodology:
-
After the initial coupling reaction time has elapsed, take a small sample of the resin for a Kaiser test.
-
If the test is positive, wash the resin thoroughly with DMF (3-5 times) to remove any remaining reagents and byproducts from the first coupling.
-
Prepare a fresh solution of the activated this compound using the same equivalents of amino acid and coupling reagent as in the first attempt.
-
Add the fresh solution to the resin and allow the coupling reaction to proceed for the same duration as the initial coupling.
-
After the second coupling is complete, wash the resin with DMF and perform another Kaiser test to confirm the reaction has gone to completion.
Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation
This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.[3]
Methodology:
-
Resin Preparation: Following the deprotection step and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 times for 1 minute each).[3] This step helps to break up existing secondary structures.
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 times for 1 minute each) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.
Data Summary Tables
Table 1: Recommended Solvents and Additives for Difficult Sequences
| Solvent/Additive | Concentration | Rationale | Reference |
| N-Methylpyrrolidone (NMP) | 100% | Superior solvating properties compared to DMF, can disrupt secondary structures. | [1] |
| Dimethyl Sulfoxide (DMSO) | 25% in DMF | A strong hydrogen bond acceptor that can break up peptide aggregates. | |
| Chaotropic Salts (LiCl, NaClO₄) | 0.8 M in DMF | Disrupts hydrogen bonding and secondary structure formation. | [3] |
| Ethylene Carbonate | 2 M in DCM/DMF/NMP (1:1:1) | Part of a "Magic Mixture" used to solubilize aggregated peptides. |
Table 2: Comparison of Coupling Reagents for Difficult Couplings
| Reagent | Class | Key Features | When to Use | Reference |
| PyBOP® | Phosphonium Salt | Standard, effective for many couplings, but can be inefficient for sterically hindered residues. | Routine synthesis. | [5] |
| HBTU/TBTU | Aminium Salt | Common and efficient, but can cause guanidinylation of the N-terminus as a side reaction. | Routine synthesis, cost-effective. | [10] |
| HATU | Aminium Salt | More reactive than HBTU due to the HOAt leaving group, leading to faster couplings and less racemization. | Sterically hindered couplings, difficult sequences. | |
| COMU® | Uronium Salt | High reactivity, excellent suppression of racemization, and water-soluble byproducts for easier removal. | When racemization is a concern, difficult couplings. | [6][7] |
| PyAOP | Phosphonium Salt | Highly effective for coupling N-methylated and other sterically demanding amino acids. | N-methylated residues, extremely hindered couplings. | [7] |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between identifying an aggregation problem and selecting an appropriate solution.
Caption: Logical flow from symptoms of aggregation to potential solutions.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Improving Yield in Boc-L-Isoleucine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Boc-L-isoleucine coupling reactions. Due to the steric hindrance presented by the bulky tert-butyloxycarbonyl (Boc) protecting group and the β-branched side chain of isoleucine, researchers may face issues such as slow reaction times, incomplete coupling, and low yields.[1][2] This guide offers practical solutions and detailed protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with Boc-L-isoleucine often challenging?
A1: The primary challenge arises from steric hindrance.[1][2] Both the Boc protecting group on the α-amino group and the bulky, β-branched sec-butyl side chain of isoleucine create significant spatial congestion around the carboxylic acid. This steric bulk can physically impede the approach of the activating coupling reagent and the incoming amine, slowing down the rate of amide bond formation and leading to incomplete reactions.[1][2]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like Boc-L-isoleucine?
A2: For sterically hindered couplings, more potent activating reagents are generally required.[1] Uronium/aminium salts like HATU, HBTU, and PyBOP are often more effective than standard carbodiimide reagents such as DCC or EDC, as they can better overcome the high activation energy barrier.[1][3] Phosphonium salts like PyBOP are also a strong choice, known for high coupling efficiency with a low risk of racemization.[3]
Q3: Can reaction conditions be modified to improve coupling efficiency?
A3: Yes, optimizing reaction conditions is crucial. Strategies include:
-
Increasing Reaction Time: Extending the coupling duration (e.g., from 1-2 hours to overnight) can allow the reaction to proceed to completion.[2]
-
Elevating Temperature: Cautiously increasing the reaction temperature (e.g., to 35-50°C) can help overcome the activation energy barrier.[4] However, this must be done carefully to minimize the risk of racemization.[4]
-
Solvent Choice: Using solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is common for peptide synthesis.[4][5]
-
Reagent Concentration: Increasing the equivalents of the activated amino acid and coupling reagent can also drive the reaction forward.[1]
Q4: What are common side reactions during Boc-L-isoleucine coupling and how can they be minimized?
A4: A primary side reaction of concern is racemization, where the stereochemistry of the amino acid is inverted. This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) when using carbodiimide reagents.[6][7] Uronium and phosphonium-based reagents like HATU and PyBOP generally have a lower intrinsic risk of racemization.[3] Another potential issue is the formation of N-acylurea byproduct when using carbodiimides like DCC, which can be suppressed with the use of additives.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | • Steric Hindrance: The bulky nature of Boc-L-isoleucine is impeding the reaction.[1][2]• Insufficient Activation: The chosen coupling reagent is not potent enough.[1]• Suboptimal Reaction Conditions: Time, temperature, or concentration may be inadequate.[1] | • Switch to a more powerful coupling reagent: Use HATU, HBTU, or PyBOP.[1]• Increase reagent equivalents: Use 2-4 equivalents of the activated amino acid and coupling reagent.[1][8]• Extend reaction time: Allow the reaction to proceed for several hours or overnight.[2]• Cautiously increase temperature: Raise the temperature to 35-50°C, monitoring for racemization.[4] |
| Reaction is Slow or Stalled | • Incomplete Activation: The carboxylic acid is not being efficiently converted to its active ester form.• Deactivation of Active Ester: Moisture in the reaction can hydrolyze the active ester.[1] | • Add a fresh portion of the coupling reagent and activated amino acid. [1]• Ensure all reagents and solvents are anhydrous. [1]• Consider pre-activation of the amino acid for 5-10 minutes before adding it to the amine component. [5][8] |
| Presence of Deletion Sequences in Solid-Phase Peptide Synthesis (SPPS) | • Incomplete Coupling: The Boc-L-isoleucine failed to couple to the resin-bound peptide chain.• Incomplete Deprotection: The Boc group from the previous amino acid was not fully removed, preventing the subsequent coupling.[9] | • Double Couple: Repeat the coupling step with a fresh solution of activated Boc-L-isoleucine.• Capping: After the first coupling, cap any unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles.[4]• Optimize Deprotection: For hindered residues, extend the Boc deprotection time (e.g., with 50% TFA/DCM) to ensure complete removal.[5][9] |
| Difficulty Coupling to a Hindered N-terminus | • Combined Steric Hindrance: Both the incoming Boc-L-isoleucine and the N-terminal amine are sterically bulky (e.g., coupling to another β-branched amino acid). | • Utilize highly efficient coupling reagents: HATU or COMU are excellent choices.[10]• Increase reaction temperature and time as tolerated by the peptide sequence. [2][4] |
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for overcoming the steric challenges associated with Boc-L-isoleucine. The following table summarizes the characteristics of commonly used reagents.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Considerations |
| DCC/DIC | Carbodiimide | Moderate | Higher (requires additive) | Inexpensive and widely used. Byproduct (DCU/DIU) can be difficult to remove. Additives like HOBt or OxymaPure are strongly recommended.[7][10] |
| EDC | Carbodiimide | Moderate | Higher (requires additive) | Water-soluble, making byproduct removal easier. Good for solution-phase synthesis.[11] |
| HBTU/TBTU | Uronium/Aminium Salt | High | Low | Very efficient and fast. Requires a base (e.g., DIPEA) for activation.[3][10] |
| HATU | Uronium/Aminium Salt | Very High | Very Low | One of the most effective reagents for difficult couplings. More expensive.[3] |
| PyBOP | Phosphonium Salt | High | Low | Offers high coupling efficiency with minimal racemization.[3] |
| COMU | Uronium Salt | Very High | Low | Highly reactive and has good solubility. Byproducts are water-soluble, aiding purification.[10] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-L-Isoleucine using HATU
This protocol describes a general procedure for coupling Boc-L-isoleucine to an amino acid ester in solution.
Materials:
-
Boc-L-isoleucine (1.0 equivalent)
-
Amino acid ester hydrochloride (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.
-
In a separate flask, dissolve Boc-L-isoleucine and HATU in anhydrous DMF.
-
Add DIPEA (1.9 equivalents) to this second flask to initiate the activation of the carboxylic acid.
-
Immediately add the activated Boc-L-isoleucine solution to the flask containing the neutralized amino acid ester.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU
This protocol outlines a standard procedure for coupling Boc-L-isoleucine onto a resin-bound peptide chain using Boc chemistry.
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
Boc-L-isoleucine (2-4 equivalents relative to resin loading)
-
HBTU (2-4 equivalents)
-
DIPEA (4-8 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group from the resin by treating it with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[5]
-
Washes: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin by washing with a 5-10% solution of DIPEA in DMF for 2-5 minutes (repeat twice), followed by thorough DMF washes.[8]
-
Coupling: a. In a separate vial, dissolve Boc-L-isoleucine and HBTU in DMF. b. Add DIPEA to the vial to pre-activate the amino acid for 5-10 minutes.[5][8] c. Add the pre-activated amino acid solution to the neutralized resin. d. Agitate the mixture for 1-4 hours at room temperature.[8]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative (colorless) result indicates complete coupling.[4]
-
Washes: If the coupling is complete, wash the resin thoroughly with DMF and then DCM to prepare for the next cycle of deprotection and coupling. If incomplete, a recoupling step (repeating step 5) may be necessary.
Visualizations
Caption: Comparative workflows for solution-phase and solid-phase coupling of Boc-L-isoleucine.
Caption: Troubleshooting logic for low yield in Boc-L-isoleucine coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Boc-L-Isoleucine Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Boc-L-isoleucine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Boc-L-isoleucine, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Boc-L-Isoleucine | Incomplete Reaction: The Boc protection reaction did not go to completion. | - Ensure the L-isoleucine is fully dissolved before adding Di-tert-butyl dicarbonate ((Boc)₂O).- Verify the quality and stoichiometry of all reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible. |
| Product Loss During Workup: Significant amounts of the product are lost during the extraction and washing steps. | - During aqueous extraction, ensure the pH is carefully adjusted to 2-3 to fully protonate the carboxylic acid for efficient extraction into the organic phase.[1] - Perform multiple extractions with smaller volumes of the organic solvent (e.g., ethyl acetate) for better recovery. | |
| Product is an Oil and Difficult to Purify | Inherent Property: The anhydrous form of Boc-L-isoleucine can be a sticky oil, making it difficult to handle and purify. | - Crystallization via Seeding: Add a small seed crystal of solid Boc-L-isoleucine to the oil to induce crystallization. Follow this by pulping (slurrying) in a weak polar solvent like n-hexane or diethyl ether.[2][3]- DCHA Salt Formation: Convert the oily product into a dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate as a solid that can be easily filtered and recrystallized. |
| Presence of Diastereomeric Impurities | Incomplete Stereoselectivity of Starting Material or Racemization: The starting L-isoleucine may contain other stereoisomers (D-isoleucine, L-allo-isoleucine, D-allo-isoleucine), or some racemization may have occurred during the reaction. | - Specialized Chromatography: Utilize specialized High-Performance Liquid Chromatography (HPLC) columns for chiral separations. For instance, a PBr column packed with pentabromobenzyl-modified silica gel has been shown to separate isoleucine stereoisomers after derivatization.[4][5]- Fractional Crystallization: In some cases, careful fractional crystallization may be employed to separate diastereomers, although this can be challenging and may require optimization of solvent systems. |
| Product Contaminated with (Boc)₂O or its Byproducts | Inefficient Extraction: The workup procedure did not effectively remove unreacted (Boc)₂O and its byproduct, t-butanol. | - After the reaction, perform thorough extractions with a non-polar solvent like ethyl acetate or ether to remove these impurities.[6]- Quench the reaction with a dilute aqueous acid to hydrolyze any remaining (Boc)₂O before extraction. |
| Column Chromatography Yields Poor Separation | Inappropriate Mobile Phase: The solvent system used for column chromatography does not provide adequate separation of Boc-L-isoleucine from impurities. | - Develop an appropriate solvent system using TLC. A common starting point for Boc-amino acids is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).- For silica gel chromatography of Boc-protected amino acids, a mobile phase of 5% methanol in chloroform has been used.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Boc-L-isoleucine?
A1: Common impurities include unreacted L-isoleucine, di-tert-butyl dicarbonate ((Boc)₂O), and its byproducts such as t-butanol. Due to the presence of two chiral centers in isoleucine, diastereomeric impurities (Boc-D-isoleucine, Boc-L-allo-isoleucine, and Boc-D-allo-isoleucine) can also be present if the starting material is not stereochemically pure.[4][5]
Q2: My crude Boc-L-isoleucine is a colorless oil. How can I solidify it for easier purification?
A2: Obtaining Boc-L-isoleucine as an oil is a common challenge.[1] There are two primary methods to solidify it:
-
Seeding and Pulping: If you have a small amount of solid Boc-L-isoleucine (a seed crystal), you can add it to the oil to initiate crystallization. The solidification process can be facilitated by adding a weak polar solvent like n-hexane or diethyl ether and stirring the mixture (pulping) for a period of time before filtering.[2][3]
-
DCHA Salt Formation: A reliable method is to convert the oily Boc-L-isoleucine into its dicyclohexylamine (DCHA) salt. This is done by dissolving the oil in a suitable solvent (e.g., diethyl ether) and adding an equimolar amount of dicyclohexylamine. The resulting salt is typically a stable, crystalline solid that can be easily filtered, purified by recrystallization, and stored.
Q3: How can I remove diastereomeric impurities from my Boc-L-isoleucine product?
A3: The separation of diastereomers can be challenging due to their similar physical properties. The most effective method is typically specialized chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or a specialized column like a PBr column (pentabromobenzyl-modified silica gel) after derivatization can be used to separate and quantify isoleucine stereoisomers.[4][5]
Q4: What are the recommended storage conditions for Boc-L-isoleucine?
A4: Boc-L-isoleucine should be stored in a cool, dry place.[8] It is stable at room temperature in a closed container under normal storage and handling conditions.[8]
Q5: What analytical techniques are best for assessing the purity of Boc-L-isoleucine?
A5: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most accurate method for determining the purity and quantifying impurities, including diastereomers (with an appropriate chiral column and method).[4][5]
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative analysis of reaction progress and for identifying appropriate solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help identify major impurities.
-
Melting Point: For solid, crystalline Boc-L-isoleucine, the melting point range can be a good indicator of purity. A sharp melting point close to the literature value (around 66-69 °C) suggests high purity.[1]
Quantitative Data Presentation
The following table summarizes typical data for the purification of Boc-amino acids. Note that specific values for Boc-L-isoleucine may vary depending on the experimental conditions.
| Purification Method | Compound | Purity Before Purification (HPLC) | Purity After Purification (HPLC) | Yield | Reference |
| Crystallization (Seeding & Pulping) | N-Boc-L-phenylglycine | 93.2% | 99.3% | 87.5% | [2] |
| Crystallization (Seeding & Pulping) | N-Boc-L-phenylalanine | 92.8% | 99.2% | 90.5% | [3] |
| Synthesis & Extraction | Boc-L-isoleucine | - | (as colorless oil) | 95% | [1] |
Experimental Protocols
Protocol 1: General Synthesis of Boc-L-isoleucine
This protocol describes a standard procedure for the Boc protection of L-isoleucine.
Materials:
-
L-isoleucine
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.[1]
-
Reaction: Slowly add a solution of (Boc)₂O (1.2 equivalents) in dioxane to the cooled amino acid solution with stirring.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.[1]
-
Workup: Adjust the pH of the reaction solution to 10 with 1 M NaOH and wash with diethyl ether to remove unreacted (Boc)₂O.[1]
-
Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[1]
-
Extraction: Extract the acidified aqueous phase three times with ethyl acetate.[1]
-
Combine the organic extracts and wash with a saturated brine solution.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain Boc-L-isoleucine, typically as a colorless oil.[1]
Protocol 2: Crystallization of Oily Boc-L-isoleucine by Seeding and Pulping
This protocol is for the solidification and purification of oily Boc-L-isoleucine.
Materials:
-
Crude oily Boc-L-isoleucine
-
Seed crystal of solid Boc-L-isoleucine
-
n-hexane (or diethyl ether)
Procedure:
-
Seeding: To the oily Boc-L-isoleucine, add a small amount of a seed crystal.[2][3]
-
Solidification: Allow the mixture to stand at room temperature for several hours (e.g., 15-24 hours) until the oil completely solidifies into a white solid.[2][3]
-
Pulping: Add a weak polar solvent, such as n-hexane or diethyl ether (approximately 10 times the volume/weight of the solid), to the solidified mass.[2][3]
-
Stir the resulting slurry at room temperature for about 2 hours.[2][3]
-
Isolation: Filter the solid product, wash it with a small amount of the cold pulping solvent, and dry it under reduced pressure.
Protocol 3: Purification via Dicyclohexylamine (DCHA) Salt Formation
This protocol describes the purification of oily Boc-L-isoleucine by converting it to its crystalline DCHA salt.
Materials:
-
Crude oily Boc-L-isoleucine
-
Diethyl ether (or another suitable solvent)
-
Dicyclohexylamine (DCHA)
Procedure:
-
Dissolution: Dissolve the crude oily Boc-L-isoleucine in a suitable solvent such as diethyl ether.
-
Salt Formation: To the stirred solution, add one equivalent of dicyclohexylamine dropwise.
-
Precipitation: Stir the mixture at room temperature. The crystalline DCHA salt should precipitate out of the solution. Cooling the mixture in an ice bath can promote further precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Recrystallization (Optional): The DCHA salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Caption: General workflow for the synthesis and purification of Boc-L-isoleucine.
Caption: Decision tree for troubleshooting Boc-L-isoleucine purification.
References
- 1. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Managing Steric Hindrance with Boc-L-Ile-OH
Welcome to the technical support center for managing challenges associated with the use of Boc-L-Isoleucine (Boc-L-Ile-OH) in peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and provide standardized protocols for successful couplings of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" or "sterically hindered" amino acid in peptide synthesis?
A1: Boc-L-Isoleucine presents a significant challenge due to the combined steric bulk of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the β-branched side chain of isoleucine itself. This steric congestion impedes the approach of the acylating species to the N-terminus of the peptide chain, slowing down the rate of amide bond formation and often leading to incomplete coupling reactions.[1][2][3]
Q2: My coupling reaction with this compound is slow or incomplete. What are the likely causes?
A2: Slow or incomplete coupling is a common issue when dealing with sterically hindered amino acids like this compound. The primary causes include:
-
Insufficient activation of the carboxylic acid: The steric hindrance may prevent the coupling reagent from efficiently forming the active ester.[1]
-
Poor accessibility of the activated carboxyl group: The bulky protecting groups can physically shield the activated carboxyl group from the incoming amine.[1]
-
Inappropriate choice of coupling reagent: Standard coupling reagents may not be potent enough to overcome the high activation energy barrier.[1][4]
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and reagent concentration can significantly impact the reaction rate.[4][5]
-
Peptide aggregation: On a solid support, the growing peptide chain can aggregate, blocking reactive sites.[5][6]
Q3: How can I monitor the completeness of a this compound coupling reaction during Solid-Phase Peptide Synthesis (SPPS)?
A3: Incomplete coupling during SPPS can be detected using qualitative colorimetric tests such as the Kaiser test (ninhydrin test). A positive result (e.g., a blue or purple color on the resin beads) indicates the presence of unreacted primary amines, signifying that the coupling is incomplete.[4][7] For secondary amines, where the Kaiser test is not effective, the isatin test can be used.[7]
Q4: What are the potential side reactions when coupling this compound, and how can they be minimized?
A4: Besides incomplete coupling, the primary side reaction of concern is racemization (or epimerization) at the α-carbon of the isoleucine residue. This can occur through the formation of an oxazolone intermediate, especially with highly reactive coupling reagents or prolonged activation times. To minimize racemization, it is recommended to:
-
Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[3][7]
-
Avoid excessive pre-activation times.
-
Perform the reaction at controlled temperatures, as higher temperatures can increase the rate of epimerization.[3]
Troubleshooting Guide: Incomplete Coupling of this compound
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Yield / Positive Kaiser Test | Insufficiently reactive coupling reagent. | Switch to a more potent phosphonium or uronium/aminium salt reagent such as HATU, HBTU, HCTU, or PyBOP, which are known for their high coupling efficiency with hindered amino acids.[1][4][8] |
| Suboptimal reaction conditions. | - Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the free amine).[4][5]- Extend Reaction Time: Double the standard coupling time (e.g., from 2 hours to 4 hours or even overnight).[4][5]- Increase Temperature: Cautiously raise the reaction temperature to 30-50°C, while monitoring for potential side reactions like racemization.[4] | |
| Poor solvent choice or peptide aggregation. | Ensure the use of high-purity, anhydrous DMF or NMP. In cases of suspected peptide aggregation, consider using a solvent mixture (e.g., DMF/DMSO) or adding a chaotropic salt like LiCl (0.5 M).[4] | |
| Reaction Stalls or Fails to Reach Completion | Deactivation of the active ester. | Perform a "double coupling" by draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound.[2] |
| Steric hindrance is too severe for current conditions. | In addition to changing the coupling reagent, consider an in situ neutralization protocol, which can minimize aggregation and improve coupling efficiency.[6] |
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the characteristics of commonly used reagents.
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| DCC / DIC | Carbodiimide | Low cost. | Less effective for sterically hindered couplings; generates insoluble DCU byproduct (DCC); requires an additive like HOBt or Oxyma to reduce racemization.[8][9][10] |
| HBTU / HCTU | Aminium/Uronium Salt | Highly efficient for hindered couplings; rapid reaction kinetics.[8][11] | HCTU is generally considered more efficient than HBTU.[11] Byproducts can be difficult to remove in solution-phase synthesis. |
| HATU | Aminium/Uronium Salt | Considered one of the most effective reagents for difficult couplings due to the HOAt additive, which accelerates the reaction and suppresses racemization.[4][8] | Higher cost compared to other reagents.[8] |
| PyBOP | Phosphonium Salt | Excellent for hindered couplings and fragment condensation; generates water-soluble byproducts.[1] | Can be less reactive than HATU for the most challenging couplings. |
| COMU® | Aminium/Uronium Salt | Based on OxymaPure®, a non-explosive and highly effective HOBt alternative; known for high coupling efficiency and low racemization.[4][11] | Generally very effective, with performance comparable to HBTU/HCTU in some systems.[11] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Deprotection Cycle
This protocol outlines the removal of the N-terminal Boc group in preparation for coupling this compound.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) (10 mL/g of resin) for 30 minutes.
-
DCM Wash: Drain the DCM and wash the resin with fresh DCM (3 x 10 mL/g).
-
Deprotection: Add a solution of 40-50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin) to the resin. Agitate the mixture for 2 minutes, drain, and add a fresh solution of 40-50% TFA in DCM. Continue agitation for 20-30 minutes.[2]
-
Washing: Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3 x 10 mL/g), followed by isopropanol (IPA) (2x) and then N,N-dimethylformamide (DMF) (3 x 10 mL/g).[2][12]
-
Neutralization: Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF (10 mL/g of resin) to the resin. Agitate for 5 minutes and drain. Repeat the neutralization step.[2]
-
Final Wash: Wash the resin with DMF (5 x 10 mL/g) to remove excess base. The resin is now ready for the coupling step.
Protocol 2: Optimized Coupling of this compound using HATU
This protocol is recommended for coupling the sterically hindered this compound.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (6 eq.) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin from Protocol 1.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended.
-
Monitoring: After the designated time, take a small sample of the resin and perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) before proceeding to the next cycle.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
stability of Boc-L-isoleucine under different conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Boc-L-isoleucine under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this critical reagent in your research.
Stability of Boc-L-Isoleucine: A Summary
Boc-L-isoleucine is a widely used protected amino acid in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under neutral and basic conditions, while it is intentionally labile under acidic conditions to allow for its removal during the synthesis process.[][2][3] Proper storage and handling are crucial to maintain its integrity and ensure successful experimental outcomes.
Quantitative Stability Data
| Condition | Temperature | Stability Summary | Potential Degradation Products |
| Acidic | Room Temperature | Low: The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents.[][4] | L-Isoleucine, tert-butanol, isobutene, carbon dioxide |
| Neutral (pH ~7) | 4°C - 25°C | High: Generally stable in neutral aqueous and organic solvents. | Minimal degradation expected under standard conditions. |
| Basic | Room Temperature | High: The Boc group is stable to hydrolysis under most basic conditions and resistant to many nucleophilic reagents.[][4][5] | Minimal degradation of the Boc group is expected. |
| Elevated Temperature | > 50°C | Moderate to Low: Thermal decomposition can occur at higher temperatures.[5] | L-Isoleucine and byproducts of Boc group fragmentation. |
| Long-term Storage (Solid) | -20°C to Room Temp. | High: Can be stored for extended periods as a solid in a sealed, dry, and dark environment without significant degradation.[] | Minimal degradation expected. |
Experimental Protocols
Protocol for Assessing the Stability of Boc-L-Isoleucine via HPLC
This protocol outlines a method to quantitatively assess the stability of Boc-L-isoleucine under specific experimental conditions (e.g., different pH buffers, temperatures, or in the presence of other reagents).
Objective: To determine the percentage of intact Boc-L-isoleucine remaining over time under various conditions.
Materials:
-
Boc-L-isoleucine
-
Solvents (e.g., acetonitrile, methanol, water - HPLC grade)
-
Buffers of desired pH
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Trifluoroacetic acid (TFA)
-
Reference standards (Boc-L-isoleucine and L-isoleucine)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of Boc-L-isoleucine in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each condition to be tested (e.g., pH 4, 7, 9 buffer), dilute the stock solution with the respective buffer to a final working concentration.
-
Prepare control samples in parallel using a stable solvent (e.g., pure acetonitrile).
-
-
Incubation:
-
Incubate the prepared samples under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-220 nm
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to Boc-L-isoleucine and any potential degradation products (e.g., free L-isoleucine).
-
Calculate the percentage of remaining Boc-L-isoleucine at each time point relative to the initial concentration (time 0).
-
Plot the percentage of intact Boc-L-isoleucine versus time for each condition to determine its stability.
-
Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid Boc-L-isoleucine?
-
A1: Solid Boc-L-isoleucine should be stored in a tightly sealed container in a dry, dark place.[] For long-term storage, refrigeration (-20°C to 4°C) is recommended to minimize any potential degradation.
-
-
Q2: I am observing incomplete deprotection of Boc-L-isoleucine during my solid-phase peptide synthesis (SPPS). What could be the cause?
-
A2: Incomplete deprotection of Boc-L-isoleucine is often due to its steric hindrance. The bulky tert-butyl group and the β-branched side chain of isoleucine can impede the access of the acidic reagent to the nitrogen atom. Ensure you are using a sufficient excess of a strong acid like TFA (typically 50% in DCM) and allow for adequate reaction time.
-
-
Q3: How can I improve the coupling efficiency of Boc-L-isoleucine in SPPS, especially in "difficult sequences"?
-
A3: The steric bulk of isoleucine can also make peptide bond formation challenging. To improve coupling efficiency, consider the following:
-
Use a more potent coupling reagent: Reagents like HATU, HCTU, or PyAOP are often more effective than HBTU for hindered amino acids.
-
Increase the reaction time: Extending the coupling time (e.g., to 4-24 hours) can help drive the reaction to completion.
-
Perform a "double coupling": After the initial coupling reaction, repeat the step with fresh reagents before proceeding to the next deprotection step.
-
Increase the temperature: Mild heating can sometimes improve coupling efficiency, but this should be done with caution to avoid racemization.
-
-
-
Q4: Are there any common side reactions to be aware of when using Boc-L-isoleucine?
-
A4: During the acidic deprotection step, the generated tert-butyl cation can potentially alkylate sensitive residues like tryptophan or methionine if they are present in the peptide sequence. The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the deprotection cocktail is recommended to prevent this side reaction.
-
-
Q5: Is Boc-L-isoleucine stable in common SPPS solvents like DMF and NMP?
-
A5: Yes, Boc-L-isoleucine is generally stable in DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) under the neutral or slightly basic conditions of the coupling step.
-
Visualizations
Caption: Factors influencing the stability of the Boc protecting group on L-isoleucine.
Caption: Experimental workflow for assessing the stability of Boc-L-isoleucine.
References
- 2. [PDF] HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Validation & Comparative
A Head-to-Head Comparison: Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Peptide Synthesis
Core Chemical Differences: An Overview
The fundamental distinction between the Boc and Fmoc strategies lies in their deprotection chemistry, which dictates the orthogonality of the entire synthesis process.
-
Boc-L-Ile-OH: The Boc group is acid-labile and is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[][2] Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[3]
-
Fmoc-L-Ile-OH: The Fmoc group is base-labile and is cleaved using a mild organic base, most commonly piperidine.[] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a milder acid, such as TFA.[]
This difference in chemical lability is visualized in the SPPS workflows.
Performance Comparison in Peptide Synthesis
The choice between this compound and Fmoc-L-Ile-OH has significant implications for coupling efficiency, management of side reactions, and the final purity and yield of the peptide, especially given the challenging nature of isoleucine.
| Feature | This compound | Fmoc-L-Ile-OH |
| Deprotection Conditions | Strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[3] | Milder acid (e.g., 95% TFA) |
| Orthogonality | Not fully orthogonal; relies on differential acid lability.[3] | Fully orthogonal with acid-labile side-chain protecting groups.[] |
| Coupling Efficiency | Can be advantageous for hydrophobic sequences prone to aggregation as the protonated N-terminus after deprotection can disrupt interchain hydrogen bonding.[4] Isoleucine is known to be a difficult amino acid to couple in Boc-SPPS.[5] | Generally high coupling efficiencies with modern coupling reagents.[] However, steric hindrance of isoleucine can still pose a challenge. |
| Side Reactions | Repetitive acid treatment can lead to side reactions for sensitive residues.[] | Milder conditions generally lead to fewer side reactions.[] Aspartimide formation can be a concern with repeated base exposure.[7] |
| Handling & Safety | Requires specialized equipment for handling hazardous HF.[8] | Generally safer due to the avoidance of highly corrosive HF. |
| Cost | Boc-protected amino acids are often less expensive.[] | Fmoc-protected amino acids can be more expensive.[] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful incorporation of isoleucine using either strategy. The following are generalized protocols for manual solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines a single coupling cycle for adding Boc-L-Isoleucine to a growing peptide chain on a solid support (e.g., Merrifield resin).
1. Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amino group) in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin and agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution and wash the resin with DCM (3x) and then DMF (3x).
3. Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF (10 mL/g of resin) to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DMF (5x).
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and a coupling reagent such as HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of isoleucine, a double coupling may be necessary if a monitoring test (e.g., Kaiser test) indicates an incomplete reaction.
5. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum before proceeding to the next cycle.
Protocol 2: Incorporation of Fmoc-L-Ile-OH in Fmoc-SPPS
This protocol describes a single coupling cycle for adding Fmoc-L-Isoleucine to a growing peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amino group) in DMF for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL/g of resin) to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x).
3. Coupling of Fmoc-L-Ile-OH:
-
In a separate vessel, dissolve Fmoc-L-Ile-OH (3-5 equivalents relative to resin loading), a coupling reagent like HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF. This pre-activates the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling. For the sterically hindered isoleucine, a double coupling is often recommended to maximize yield.[9]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Dry the resin under vacuum before proceeding to the next cycle.
References
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Boc vs. Fmoc Protection for Isoleucine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group strategy in Solid-Phase Peptide Synthesis (SPPS) is paramount to achieving high yields and purity of the final peptide product. This is particularly critical when incorporating sterically hindered and hydrophobic amino acids like isoleucine. This guide provides an objective comparison of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection for isoleucine, drawing on established principles of peptide chemistry to inform on advantages, potential challenges, and experimental considerations.
Executive Summary
While both Boc and Fmoc strategies are robust and widely used for peptide synthesis, the choice for incorporating isoleucine often involves a trade-off between mitigating aggregation and minimizing racemization. The Boc strategy, with its acid-labile deprotection, can be advantageous in preventing aggregation common with hydrophobic residues like isoleucine. Conversely, the milder base-labile deprotection of the Fmoc group, coupled with modern coupling reagents, offers excellent control over racemization. Direct quantitative comparisons in the literature are scarce; therefore, the selection often relies on the specific peptide sequence, the desired scale of synthesis, and empirical optimization.
General Comparison of Boc and Fmoc Strategies
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, usually piperidine.[][2] This distinction dictates the choice of side-chain protecting groups and the overall workflow of the synthesis.
| Feature | Boc Protection Strategy | Fmoc Protection Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Acid-labile) | 9-fluorenylmethyloxycarbonyl (Base-labile) |
| Deprotection Conditions | Strong Acid (e.g., 50% TFA in DCM)[3] | Mild Base (e.g., 20% piperidine in DMF)[] |
| Side-Chain Protection | Benzyl-based (removed by strong acid, e.g., HF) | tert-Butyl-based (removed by TFA)[] |
| Orthogonality | Not fully orthogonal (both Boc and some side-chain groups are acid-labile) | Fully orthogonal (base-labile Nα-protection, acid-labile side-chain protection)[5] |
| Aggregation Tendency | Generally lower for hydrophobic sequences[5] | Can be more pronounced, especially for long, hydrophobic peptides |
| Racemization Risk | Can be controlled with appropriate coupling methods | Generally low with modern coupling reagents, but base-dependent[6][7] |
| Automation Compatibility | Less common in modern automated synthesizers | The standard for automated SPPS[8] |
| Cleavage from Resin | Harsh conditions (e.g., HF, TFMSA) | Mild conditions (e.g., TFA)[5] |
Advantages of Boc Protection for Isoleucine
The primary advantage of the Boc strategy when incorporating isoleucine and other β-branched, hydrophobic amino acids lies in its ability to mitigate on-resin aggregation. Isoleucine-rich sequences are prone to forming secondary structures (β-sheets) that hinder solvent and reagent access to the growing peptide chain.
Following the TFA-mediated deprotection of the Boc group, the newly exposed N-terminal amine exists as a protonated ammonium salt.[3] This positive charge disrupts the intermolecular hydrogen bonding that leads to aggregation, thereby improving the solvation of the peptide-resin complex and facilitating the subsequent coupling step. In situ neutralization protocols, where the amine is neutralized just before or during the coupling reaction, are particularly effective in maximizing coupling efficiency for these "difficult sequences".
Advantages of Fmoc Protection for Isoleucine
The Fmoc strategy is the dominant method in modern SPPS, largely due to its milder reaction conditions and high compatibility with a wide range of coupling reagents.[][5]
For isoleucine, the key advantages of the Fmoc approach include:
-
Reduced Racemization: While isoleucine is not as prone to racemization as residues like histidine or cysteine, the risk is not negligible, especially with over-activation. The use of modern uronium or phosphonium-based coupling reagents (e.g., HBTU, HATU, PyBOP) in conjunction with additives like HOBt or OxymaPure effectively suppresses epimerization during the coupling of Fmoc-isoleucine.[9][10]
-
Milder Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with TFA, which is less harsh than the HF or TFMSA required in the Boc strategy.[5] This is beneficial for peptides containing other sensitive modifications.
-
Automation and High-Throughput Synthesis: The Fmoc chemistry is well-suited for automated peptide synthesizers, making it the preferred method for routine and high-throughput peptide production.[8]
Experimental Protocols
Boc-Isoleucine Coupling Protocol
This protocol assumes a manual synthesis on a Merrifield or PAM resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-3 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
-
Neutralization:
-
Neutralize the resin-bound amine trifluoroacetate salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
-
Wash the resin thoroughly with DCM.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Ile-OH (3-4 equivalents) and a coupling reagent such as HBTU (3-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6-8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.
-
Upon completion, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
-
Fmoc-Isoleucine Coupling Protocol
This protocol is representative of a standard cycle in automated or manual Fmoc-SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 2-3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.[11]
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Ile-OH (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.
-
Add a hindered base such as DIEA or 2,4,6-collidine (6-10 equivalents) to the mixture for activation.[12]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Monitoring and Washing:
-
Confirm complete coupling using the ninhydrin test.
-
Wash the resin with DMF to prepare for the next deprotection step.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The decision to use Boc or Fmoc protection for isoleucine is context-dependent. For sequences known to be highly prone to aggregation, the Boc strategy offers a distinct advantage by maintaining a protonated N-terminus post-deprotection, which disrupts problematic secondary structures. However, for most standard applications, and particularly in automated synthesis, the Fmoc strategy provides a milder, more versatile, and highly efficient method with excellent control over racemization. The optimal approach may require empirical testing, adjusting coupling reagents, reaction times, and additives to achieve the desired purity and yield for the specific isoleucine-containing peptide.
References
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chempep.com [chempep.com]
A Comparative Guide to Analytical Methods for Confirming Boc-L-Ile-OH Purity
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of amino acid derivatives like N-Boc-L-isoleucine (Boc-L-Ile-OH) is a critical step in peptide synthesis and pharmaceutical development.[1][2] The presence of impurities, including the undesired enantiomer, can significantly alter the biological activity, efficacy, and safety of the final therapeutic product.[1][3] This guide provides an objective comparison of key analytical methods used to verify the purity of this compound, complete with experimental data and detailed protocols.
Comparison of Key Analytical Methods
The purity of this compound can be assessed through several robust analytical techniques. Each method offers distinct advantages and limitations in terms of sensitivity, the type of information it provides, and sample requirements. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often supplemented by traditional techniques like polarimetry and melting point determination.
| Feature | Chiral HPLC | Quantitative ¹H NMR (qNMR) | Mass Spectrometry (MS) | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[1] | Measures the signal intensity of specific protons relative to a certified internal standard.[4] | Measures the mass-to-charge ratio of ionized molecules.[] | Measures the rotation of plane-polarized light by a chiral molecule in solution.[1] |
| Primary Use | Quantifying chemical and enantiomeric (chiral) purity.[1][] | Structural confirmation and absolute purity determination.[4][6] | Molecular weight confirmation and identification of impurities.[][7] | Confirmation of enantiomeric identity (L-form).[1] |
| Sensitivity | High | Moderate | High | Low |
| Limit of Detection (LOD) | Can be ≤0.05% for chiral impurities.[1] | Can detect minor components below 1%.[1] | High, but quantification can be complex. | Not suitable for trace analysis.[1] |
| Key Advantage | Excellent for resolving and quantifying enantiomers and other closely related impurities.[3][8] | Provides structural confirmation and purity assessment in a single, non-destructive experiment.[4] | High specificity for mass determination; ideal for identifying unknown impurities.[9] | Fast, simple, and non-destructive. |
| Key Disadvantage | Higher cost of specialized chiral columns.[1] | Lower sensitivity compared to chromatographic methods for trace impurities.[1] | Not inherently quantitative without specific calibration. | Low sensitivity and not suitable for complex mixtures.[1] |
| Typical Purity Spec. | ≥98% or ≥99%.[3][10] | ≥98%.[11] | Confirms MW of 231.29 g/mol .[12] | [α]D²⁰ = +4 ± 2º (c=2, MeOH).[10][13] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are protocols for the most common and powerful techniques.
HPLC is the most widely used method for assessing the purity of protected amino acids.[3][6] Chiral HPLC, in particular, is essential for separating and quantifying the D-enantiomer from the desired L-enantiomer.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in the mobile phase to create a stock solution of about 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column, such as a CHIROBIOTIC T (Teicoplanin-based) or CHIRALPAK IC.[8][14]
-
Mobile Phase: A common choice for Boc-amino acids is a reversed-phase mode using a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 20mM Ammonium Acetate).[14] The exact ratio should be optimized for baseline resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample solution. The purity is calculated by the area percentage of the main this compound peak relative to the total area of all peaks. The enantiomeric excess (e.e.) is determined by comparing the peak area of the L-enantiomer to the D-enantiomer.
Workflow for HPLC Purity Analysis
NMR spectroscopy is a primary technique for structural elucidation and can be adapted for highly accurate purity assessments without requiring a reference standard of the analyte itself.[4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh a suitable quantity of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12][15]
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Analysis:
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the proton on the alpha-carbon, ~4.30 ppm in CDCl₃) and a signal from the internal standard.[12]
-
Calculate the purity of the this compound sample based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the sample and standard.
-
Workflow for qNMR Purity Analysis
Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound by providing a highly accurate mass measurement.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, often coupled to an HPLC or with a direct infusion source, using a soft ionization technique like Electrospray Ionization (ESI).
-
Data Acquisition:
-
Analysis:
-
Confirm that the primary observed mass corresponds to the theoretical mass of this compound.
-
Analyze for other peaks in the spectrum that may indicate the presence of impurities. Tandem MS (MS/MS) can be used to fragment the main ion and confirm its structure.[7]
-
Workflow for Mass Spectrometry Analysis
Conclusion
No single analytical method is sufficient to fully characterize the purity of this compound. A comprehensive approach combining multiple techniques is recommended for ensuring the highest quality material for drug development and peptide synthesis.
-
For routine quality control and quantification of chiral impurities, chiral HPLC is the gold standard due to its high resolution and sensitivity.[1][3]
-
For definitive structural confirmation and an orthogonal assessment of absolute purity, quantitative ¹H NMR is an exceptionally powerful tool.[4]
-
For verifying molecular identity and identifying potential impurities, mass spectrometry is essential.
By employing these methods in a complementary fashion, researchers can confidently confirm the purity, identity, and enantiomeric integrity of their this compound, ensuring the reliability and reproducibility of their synthetic work.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. spectrabase.com [spectrabase.com]
A Comparative Guide to N-Protected L-Isoleucine for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the selection of an appropriate amino-protecting group is a critical decision that dictates the overall strategy and success of the synthesis. This guide provides a detailed comparison of L-isoleucine protected with three commonly used groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz). We present a comparative analysis of their ¹H NMR spectra, stability, and application in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
¹H NMR Spectral Data: A Comparative Analysis
The ¹H NMR spectrum provides a unique fingerprint for a molecule, and in the case of protected amino acids, it is crucial for verifying the successful installation of the protecting group and for assessing purity. The chemical shifts (δ) and coupling constants (J) for the protons of the isoleucine backbone and side chain are characteristically influenced by the N-terminal protecting group.
Below is a summary of the ¹H NMR spectral data for Boc-L-isoleucine, Fmoc-L-isoleucine, and Cbz-L-isoleucine in deuterated chloroform (CDCl₃).
| Proton Assignment | Boc-L-isoleucine | Fmoc-L-isoleucine | Cbz-L-isoleucine |
| NH | 5.02 ppm (d, J = 8.9 Hz) | 5.35 ppm (d, J = 8.8 Hz) | 5.15 ppm (d, J = 8.7 Hz) |
| α-CH | 4.30 ppm (dd, J = 8.9, 4.6 Hz) | 4.49 ppm (dd, J = 8.8, 4.5 Hz) | 4.38 ppm (dd, J = 8.7, 4.6 Hz) |
| β-CH | 1.83-1.99 ppm (m) | ~1.96 ppm (m) | ~1.95 ppm (m) |
| γ-CH₂ | 1.15-1.29 ppm (m), 1.46-1.54 ppm (m) | ~1.45 ppm (m), ~1.20 ppm (m) | ~1.42 ppm (m), ~1.18 ppm (m) |
| γ'-CH₃ | 0.98 ppm (d, J = 7.0 Hz) | 0.97 ppm (d, J = 6.9 Hz) | 0.96 ppm (d, J = 6.9 Hz) |
| δ-CH₃ | 0.94 ppm (t, J = 7.3 Hz) | 0.93 ppm (t, J = 7.4 Hz) | 0.92 ppm (t, J = 7.4 Hz) |
| Protecting Group Protons | 1.46 ppm (s, 9H, t-Butyl) | 7.27-7.74 ppm (m, 8H, Fluorenyl), 4.21-4.41 ppm (m, 3H, Fluorenyl) | 7.29-7.38 ppm (m, 5H, Benzyl), 5.11 ppm (s, 2H, Benzyl CH₂) |
Note: The chemical shifts for Fmoc-L-isoleucine and Cbz-L-isoleucine are approximate values derived from typical spectra and may vary slightly based on experimental conditions.
Comparison of Protecting Groups
The choice between Boc, Fmoc, and Cbz protecting groups depends on the specific requirements of the peptide synthesis, including the nature of the amino acid sequence, the desired cleavage conditions, and the overall synthetic strategy.
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) |
| Lability | Acid-labile | Base-labile | Labile to hydrogenolysis |
| Orthogonality | Orthogonal to Fmoc and Cbz | Orthogonal to Boc and Cbz | Orthogonal to Boc and Fmoc |
| Advantages | Robust, well-established chemistry | Mild deprotection conditions, compatible with acid-sensitive side chains | Stable to mild acid and base, useful in solution-phase synthesis |
| Disadvantages | Requires strong acid for cleavage which can degrade sensitive peptides | Piperidine can be problematic for some sequences | Hydrogenolysis is not compatible with sulfur-containing amino acids |
Experimental Protocols
Synthesis of Boc-L-isoleucine
Materials:
-
L-isoleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-isoleucine (1.0 equiv) in 1 M NaOH solution and cool the solution in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (1.2 equiv) in dioxane.
-
Stir the reaction mixture at ambient temperature for 24 hours.
-
Adjust the pH of the reaction solution to 10 with 1 M NaOH and wash with ether to remove unreacted Boc₂O.
-
Acidify the aqueous phase to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Boc-L-isoleucine.[1]
¹H NMR Sample Preparation and Analysis
Materials:
-
N-protected L-isoleucine sample (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pasteur pipette and glass wool
Procedure:
-
Weigh 5-25 mg of the N-protected L-isoleucine sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Logical and Experimental Workflows
The following diagrams illustrate the synthesis of Boc-L-isoleucine and the general workflow for its application in Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for the synthesis of Boc-L-isoleucine.
Caption: General workflow of Boc-SPPS incorporating Boc-L-isoleucine.
References
A Comparative Guide to the Mass Spectrometry Analysis of Boc-L-Isoleucine-OH
For researchers in peptide synthesis and drug development, accurate characterization of raw materials is paramount. This guide provides an in-depth comparison of the expected mass spectrometry data for Boc-L-Isoleucine-OH against other common N-protected isoleucine derivatives. Detailed experimental protocols and data interpretation workflows are presented to aid in the verification of this critical reagent.
Expected Mass Spectrometry Data
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique well-suited for the analysis of protected amino acids like Boc-L-Ile-OH. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns dominated by the loss of the tert-butoxycarbonyl (Boc) protecting group.
Key expected fragments for this compound include the loss of isobutylene (56 Da), the entire Boc group (100 Da), or tert-butanol (74 Da). The relative abundance of these fragments can be influenced by the instrument parameters. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.
Below is a comparative table of expected mass-to-charge ratios (m/z) for this compound and two common alternatives, Fmoc-L-Ile-OH and Cbz-L-Ile-OH.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) from [M+H]⁺ | Expected [M-H]⁻ (m/z) |
| This compound | C₁₁H₂₁NO₄ | 231.29[1][2] | 232.15 | 176.10 ([M+H-C₄H₈]⁺), 132.10 ([M+H-Boc]⁺) | 230.14 |
| Fmoc-L-Ile-OH | C₂₁H₂₃NO₄ | 353.41[3] | 354.17 | 179.08 (Fluorenylmethanide cation), 156.08 ([M+H-Fmoc]⁺) | 352.16 |
| Cbz-L-Ile-OH | C₁₄H₁₉NO₄ | 265.30[4][5] | 266.14 | 108.06 (Tropylium ion), 132.10 ([M+H-Cbz]⁺) | 264.12 |
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard electrospray ionization mass spectrometer.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
For enhanced ionization, consider adding a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to the final solution.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.0-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 6-10 L/min.
-
Desolvation Temperature: 250-400 °C.
-
Mass Range: m/z 50-500.
3. Data Acquisition:
-
MS Scan: Acquire full scan mass spectra to identify the [M+H]⁺ or [M-H]⁻ ions.
-
MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ (m/z 232.15) for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation and observe the characteristic losses.
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for analyzing the acquired mass spectrometry data to confirm the identity and purity of this compound.
This structured approach ensures a systematic verification of the compound's identity. The initial full scan confirms the presence of the correct molecular ion, and the subsequent MS/MS analysis provides definitive structural information through the observation of expected fragment ions. This comparative guide serves as a valuable resource for researchers to ensure the quality of their starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc-Ile-OH | 71989-23-6 [chemicalbook.com]
- 4. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Cbz-L-Isoleucine | 3160-59-6 [chemicalbook.com]
A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies for Isoleucine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies is a critical decision that impacts yield, purity, and overall cost-effectiveness. This is particularly true for sterically hindered amino acids like isoleucine, where inefficient coupling can lead to truncated or deletion sequences. This guide provides a detailed cost-benefit analysis of the Boc and Fmoc strategies for the incorporation of isoleucine, supported by generalized experimental data and protocols.
Executive Summary
The selection of a protecting group strategy for isoleucine in solid-phase peptide synthesis (SPPS) involves a trade-off between raw material costs, coupling efficiency, and the harshness of reaction conditions. While the Boc strategy offers the advantage of less expensive raw materials, the Fmoc strategy, particularly when paired with modern coupling reagents, generally provides higher coupling efficiency and purity for sterically hindered amino acids like isoleucine, potentially leading to greater overall cost-effectiveness. The milder deprotection conditions of the Fmoc strategy also make it more suitable for a broader range of peptide sequences and automated synthesis.
Comparative Analysis: Boc vs. Fmoc for Isoleucine
The primary challenge in incorporating isoleucine into a growing peptide chain is the steric hindrance posed by its β-branched side chain. This can impede the approach of the activated amino acid to the N-terminus of the peptide-resin, resulting in incomplete coupling reactions.
Key Performance Metrics
| Metric | Boc Strategy for Isoleucine | Fmoc Strategy for Isoleucine | Analysis |
| Coupling Efficiency | Moderate to high, but can be challenging with sterically hindered sequences. Often requires double coupling or more potent, and consequently more expensive, coupling reagents. | High to very high, especially with modern coupling reagents like HBTU or HATU that are highly effective for sterically hindered amino acids.[1] | Fmoc generally offers superior coupling efficiency for isoleucine, reducing the likelihood of deletion sequences. |
| Crude Peptide Purity | Can be lower due to incomplete couplings and the harsh acidic conditions required for Boc removal, which can lead to side reactions. | Generally higher due to more efficient coupling and milder deprotection conditions, resulting in fewer side products. | The Fmoc strategy typically yields a cleaner crude product, simplifying subsequent purification steps. |
| Overall Yield | Potentially lower due to cumulative effects of incomplete coupling and losses during harsher cleavage conditions. | Generally higher, benefiting from efficient, single-coupling cycles for isoleucine. | For longer peptides containing multiple isoleucine residues, the higher per-cycle yield of the Fmoc strategy becomes a significant advantage. |
| Side Reactions | Risk of side-chain alkylation from carbocations generated during the repetitive, strong acid deprotection steps. Incomplete coupling can lead to the formation of deletion peptides. | The base-labile nature of the Fmoc group and milder final cleavage conditions minimize acid-induced side reactions.[] Incomplete coupling remains a possibility but is less frequent with optimized protocols. | The Fmoc strategy is generally associated with a cleaner side-reaction profile. |
Cost-Benefit Analysis
While a direct cost comparison depends on supplier pricing and the scale of synthesis, a general analysis can be made based on the cost of key reagents and overall process efficiency.
| Cost Factor | Boc Strategy | Fmoc Strategy | Analysis |
| Protected Amino Acid | Boc-Ile-OH is generally less expensive than Fmoc-Ile-OH. | Fmoc-Ile-OH is typically more expensive on a per-gram basis.[] | The initial raw material cost favors the Boc strategy. |
| Coupling Reagents | Traditionally uses less expensive reagents like DCC/HOBt, but may require more expensive, advanced reagents for difficult couplings. | Compatible with highly efficient but more expensive modern reagents like HBTU and HATU.[] | The cost of coupling reagents for the Fmoc strategy can be higher, but this is often justified by increased efficiency. |
| Deprotection Reagents | Requires trifluoroacetic acid (TFA) for deprotection in every cycle. | Uses piperidine, a relatively inexpensive base, for deprotection. | The cost of deprotection reagents per cycle is generally lower for the Fmoc strategy. |
| Solvent Consumption | Can be significant due to washing steps. | Solvent consumption is also a factor, but efficient automated protocols can minimize waste. | Solvent costs are a consideration for both strategies and are highly dependent on the specific protocol and scale. |
| Purification Costs | Potentially higher due to lower crude purity, requiring more extensive chromatography and leading to lower recovery of the final product. | Generally lower as the higher crude purity simplifies and shortens the purification process, improving the final yield. | The "hidden cost" of purification often makes the Fmoc strategy more economical in the long run. |
| Overall Cost-Effectiveness | May be more cost-effective for very short peptides or sequences not containing multiple sterically hindered residues. | Often more cost-effective for longer or more complex peptides, including those with multiple isoleucine residues, due to higher yields and purities.[] | For demanding syntheses, the higher upfront cost of Fmoc reagents is frequently offset by improved outcomes and reduced downstream processing. |
Experimental Protocols
The following are generalized protocols for the incorporation of isoleucine using Boc and Fmoc strategies. Note that optimization is often necessary based on the specific peptide sequence and synthesis scale.
Boc Strategy: Protocol for Isoleucine Coupling
This protocol utilizes in situ neutralization for improved efficiency.[4]
-
Resin Preparation: Start with a suitable resin (e.g., PAM resin for C-terminal acid). Swell the resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.[5] Wash the resin thoroughly with DCM and isopropanol, followed by DMF.
-
Coupling of Boc-Ile-OH:
-
In a separate vessel, dissolve Boc-Ile-OH (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add a hindered base like diisopropylethylamine (DIPEA) (6 equivalents) to the resin, followed immediately by the activated Boc-Ile-OH solution.
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings involving isoleucine, a second coupling (double coupling) may be necessary.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as HF or TFMSA/TFA.
Fmoc Strategy: Protocol for Isoleucine Coupling
This protocol uses the highly efficient HBTU as the activating agent.[1]
-
Resin Preparation: Start with a suitable Fmoc-compatible resin (e.g., Wang or Rink Amide resin). Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[6] Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Ile-OH:
-
In a separate vessel, pre-activate Fmoc-Ile-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF in the presence of DIPEA (6 equivalents) for a few minutes.
-
Add the activated Fmoc-Ile-OH solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
Visualizing the Workflow
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies for the incorporation of isoleucine.
Caption: Boc-SPPS workflow for isoleucine incorporation.
Caption: Fmoc-SPPS workflow for isoleucine incorporation.
Conclusion
For the synthesis of peptides containing the sterically hindered amino acid isoleucine, the Fmoc strategy generally offers a more robust and efficient approach compared to the Boc strategy. The higher coupling efficiency, milder deprotection conditions, and compatibility with modern automated synthesizers often translate to higher purity, greater overall yield, and ultimately, improved cost-effectiveness, despite the higher initial cost of Fmoc-protected isoleucine. The Boc strategy may remain a viable option for shorter, less complex peptides where its lower raw material cost can be an advantage, but for challenging sequences, the benefits of the Fmoc approach are compelling. The choice of strategy should be made after careful consideration of the peptide sequence, the desired scale of synthesis, and the available resources.
References
Boc-L-Isoleucine: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that influences yield, purity, and overall success, particularly with challenging sequences. This guide provides a comprehensive review of the applications of Boc-L-isoleucine, offering a detailed comparison with its main alternative, Fmoc-L-isoleucine, supported by established chemical principles and protocols.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of classical peptide synthesis. As an acid-labile protecting group, it allows for the stepwise assembly of amino acids into a peptide chain. Boc-L-isoleucine is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where its unique properties can offer advantages over the more commonly used Fmoc (9-fluorenylmethoxycarbonyl) strategy, especially in the synthesis of hydrophobic or aggregation-prone peptides.[][2]
Performance Comparison: Boc vs. Fmoc Strategy
The decision between using the Boc or Fmoc strategy for incorporating L-isoleucine depends on the specific peptide sequence, the desired scale of synthesis, and laboratory safety considerations. While Fmoc chemistry is now more prevalent due to its milder deprotection conditions, Boc chemistry remains indispensable for specific applications.[][3] The Boc strategy often yields higher crude purity and overall yields when synthesizing membrane protein fragments or other highly hydrophobic peptides.[]
| Parameter | Boc Strategy (Boc-L-Isoleucine) | Fmoc Strategy (Fmoc-L-Isoleucine) |
| Nα-Deprotection Conditions | Moderately strong acid (e.g., 50% TFA in DCM).[4] | Mild base (e.g., 20% Piperidine in DMF).[3] |
| Side-Chain Protection | Benzyl (Bzl)-based groups, removed by strong acid.[5] | tert-Butyl (tBu)-based groups, removed by strong acid.[] |
| Final Cleavage from Resin | Strong, hazardous acid (e.g., HF, TFMSA).[4] | Strong acid (e.g., 95% TFA).[3] |
| Orthogonality | Not fully orthogonal; relies on differential acid lability.[5] | Fully orthogonal; base-labile Nα-group and acid-labile side-chain groups.[3] |
| Compatibility | Better for base-sensitive protecting groups.[] | Better for acid-labile protecting groups (e.g., Trt).[] |
| Handling "Difficult Sequences" | Often superior for hydrophobic and aggregation-prone sequences due to repeated protonation of the peptide backbone, which disrupts secondary structures.[][2][6] | Aggregation is more common as the peptide backbone remains neutral after deprotection, potentially hindering reaction efficiency.[7] |
| Crude Purity & Yield | Can be higher for hydrophobic peptides.[][8] | Variable; can be lower for difficult sequences due to aggregation.[2] |
| Safety & Waste | Requires specialized apparatus and handling for hazardous acids like HF.[5] | Generally considered safer; avoids the use of HF. Piperidine is a controlled substance.[9] |
Experimental Protocols
The following protocols outline the key steps in a standard manual Boc-SPPS cycle for the addition of a single Boc-L-isoleucine residue.
This procedure removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.
-
Pre-wash: Drain the swelling solvent and add a solution of 50% trifluoroacetic acid (TFA) in DCM (approx. 10 mL per gram of resin). Agitate for 2-5 minutes and drain.[10]
-
Deprotection: Add a fresh solution of 50% TFA in DCM. Agitate the mixture for 20-30 minutes at room temperature.[10]
-
Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid and the cleaved protecting group. Perform sequential washes with DCM (3x), Isopropanol (IPA) (2x), and finally DCM (3x).[4][10]
-
Scavengers: For sequences containing sensitive residues (e.g., Trp, Met), add a scavenger such as 0.5% dithioethane (DTE) to the TFA/DCM solution to prevent side reactions from the liberated tert-butyl cation.[4]
After deprotection, the N-terminal amine is a TFA salt and must be neutralized before coupling the next amino acid.
-
Neutralization: Wash the deprotected peptide-resin with DCM. Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM. Agitate for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DCM (5x).[10] Note: "In situ" neutralization protocols, where this step is combined with coupling, are also common and can improve efficiency for difficult sequences.[6]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-L-isoleucine (2-4 equivalents relative to resin loading) and a coupling agent such as HOBt (1-hydroxybenzotriazole) (2-4 eq.) in DMF.
-
Coupling: Add the dissolved Boc-L-isoleucine/HOBt mixture to the neutralized resin. Add the carbodiimide activator, such as DCC (N,N'-dicyclohexylcarbodiimide) (2-4 eq.), dissolved in DCM.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction's completion using a qualitative method like the ninhydrin (Kaiser) test to detect any remaining free primary amines.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
This final step cleaves the completed peptide from the solid support and removes the permanent side-chain protecting groups.
-
Preparation: Transfer the dried peptide-resin to a specialized, HF-resistant apparatus (e.g., all-Kel-F). Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive residues.
-
Cooling: Cool the reaction vessel to 0°C in a dry ice/methanol bath.
-
HF Cleavage: Carefully condense anhydrous liquid hydrogen fluoride (HF) into the vessel (approx. 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0°C for 45-60 minutes.
-
HF Removal: Evaporate the HF under a vacuum.
-
Peptide Precipitation: Suspend the remaining resin and cleaved peptide in cold diethyl ether and mix thoroughly. This precipitates the crude peptide.
-
Isolation: Filter the solid peptide and wash it several times with cold diethyl ether to remove scavengers.
-
Purification: Dissolve the crude peptide in an appropriate aqueous solution (e.g., dilute acetic acid), lyophilize, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations of Key Processes
The following diagrams illustrate the primary workflow and chemical mechanism associated with the use of Boc-L-isoleucine in peptide synthesis.
References
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. krex.k-state.edu [krex.k-state.edu]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting Boc-L-Isoleucine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of their work. Boc-L-Isoleucine (Boc-L-Ile-OH), a critical building block in solid-phase peptide synthesis (SPPS), is no exception. The purity and stereochemical integrity of this reagent can significantly impact peptide yield, purity, and ultimately, biological activity. This guide provides a framework for comparing this compound from various suppliers, complete with experimental protocols for in-house verification and illustrative diagrams to clarify workflows and potential applications.
The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide chemistry, enabling the stepwise addition of amino acids to a growing peptide chain.[1][2][3] Given its crucial role, even minor impurities or enantiomeric contamination in this compound can lead to the formation of undesirable side-products that are often difficult to remove, compromising the quality of the final peptide.[4] Therefore, a thorough evaluation of the supplier's specifications and independent verification of key quality attributes are essential.
Key Quality Parameters for Comparison
When sourcing this compound, researchers should focus on several key quality parameters that are typically reported on a supplier's Certificate of Analysis (CoA). These parameters provide a quantitative measure of the reagent's purity and identity. The following table summarizes these critical attributes and presents a mock comparison based on typical specifications from various suppliers.
Table 1: Comparison of Key Quality Parameters for this compound from Hypothetical Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Analytical Method |
| Purity (Assay) | ≥ 99.5% | ≥ 99.0% | ≥ 99.0% (HPLC) | HPLC |
| Optical Rotation [α]D20 | +4° ± 2° (c=2 in MeOH) | +3° to +5° (c=2 in MeOH) | +4° ± 2° (c=2 in MeOH) | Polarimetry |
| Enantiomeric Purity | ≥ 99.8% L-isomer | ≥ 99.5% L-isomer | Not specified | Chiral HPLC |
| Melting Point | 69-73 °C | 66-69 °C | 68-72 °C | Melting Point Apparatus |
| Appearance | White crystalline powder | White to off-white powder | White crystalline powder | Visual Inspection |
| Residual Solvents | < 0.1% Ethyl Acetate | < 0.5% Dioxane | < 0.2% Toluene | GC-MS |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | ≤ 0.5% | Karl Fischer Titration |
Note: This table is for illustrative purposes. Actual specifications may vary between suppliers and batches.
Experimental Protocols for Quality Verification
While supplier CoAs provide valuable information, independent verification is often warranted, especially for critical applications in drug development. Below are detailed protocols for key experiments to assess the quality of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the this compound sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Procedure: Inject 10 µL of the sample solution and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Enantiomeric Purity by Chiral HPLC
This method is crucial for confirming the stereochemical integrity of the L-isoleucine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral column capable of separating enantiomers (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: Typically a mixture of hexane and ethanol with a small amount of an acidic or basic modifier, as recommended by the column manufacturer.
-
Flow Rate: As recommended by the column manufacturer.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
Procedure: Inject the sample and determine the peak areas for the L- and D-enantiomers. The enantiomeric excess (%ee) is calculated as: (|Area(L) - Area(D)| / (Area(L) + Area(D))) * 100.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum. The resulting spectrum should be consistent with the known structure of Boc-L-Isoleucine, showing characteristic peaks for the Boc group protons (a singlet around 1.46 ppm) and the isoleucine side chain protons.[5]
Visualizing the Workflow and Application
To aid in the practical application of this guide, the following diagrams, generated using Graphviz, illustrate the experimental workflow for supplier qualification and a hypothetical signaling pathway where a peptide synthesized using this compound might be active.
In drug development, peptides are often designed to inhibit specific protein-protein interactions or enzyme activities. For instance, a custom peptide synthesized using high-quality this compound could be developed to block a signaling pathway involved in cancer cell proliferation.
Conclusion
The selection of high-purity Boc-L-Isoleucine is a critical first step in the synthesis of high-quality peptides for research and drug development. While suppliers provide essential quality documentation, an independent verification of key parameters such as chemical and enantiomeric purity is a prudent measure. By establishing a robust quality control workflow, researchers can ensure the reliability and reproducibility of their results, ultimately accelerating the path from discovery to innovation.
References
Safety Operating Guide
Proper Disposal of Boc-L-Ile-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-L-Ile-OH (N-(tert-Butoxycarbonyl)-L-isoleucine), a common amino acid derivative used in peptide synthesis. Adherence to these protocols is crucial for protecting personnel, minimizing environmental impact, and maintaining regulatory compliance in research, scientific, and drug development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and utilize appropriate personal protective equipment (PPE). While some safety data sheets do not classify this compound as a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation.[1][2] Therefore, exercising caution is paramount.
Recommended Personal Protective Equipment (PPE) and Safety Measures:
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[3] | To prevent eye irritation from dust particles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[2] | To prevent skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, wear a NIOSH-approved respirator (e.g., N95 dust mask).[4] | To avoid inhalation of dust which may cause respiratory tract irritation.[1] |
| Body Protection | Wear a laboratory coat or other suitable protective clothing.[3] | To prevent contamination of personal clothing and minimize skin contact. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2] | To prevent accidental ingestion. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable local, state, and federal regulations.[5] Chemical waste generators are responsible for the correct classification and disposal of their waste. The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[6][7]
1. Waste Identification and Collection:
-
Carefully collect all waste material, including unused product and contaminated consumables (e.g., weighing paper, gloves, wipes), into a designated, properly labeled, and sealed container.[2][7]
-
Avoid the creation of dust during the collection process.[3] If cleaning up a spill, gently sweep or shovel the solid material into the container.[2]
-
For solutions, collect them in a sealed, labeled container that is compatible with the solvent used.[7] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[7]
2. Waste Container Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-L-isoleucine".
-
Indicate the approximate quantity of the waste material.
-
If in solution, identify the solvent(s).
-
Attach any hazard symbols required by your institution's Environmental Health and Safety (EHS) department.
3. Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[5]
-
The storage area should be a designated chemical waste accumulation point, away from incompatible materials such as strong oxidizing agents.[3][5]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and transport of the waste container.[5][6]
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and retain all documentation provided by the disposal vendor, including waste manifests.[7]
Preferred Disposal Method:
-
Incineration: For similar chemical compounds, the recommended disposal method is the use of an authorized incinerator, which may be equipped with an afterburner and a flue gas scrubber to ensure the complete destruction of the compound.[5]
-
Landfill: Disposal in a landfill is generally not recommended unless explicitly permitted by local regulations for this specific class of chemical waste.[5]
Under no circumstances should this compound be disposed of in the general trash or poured down the drain. [7]
Experimental Workflow and Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
